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  • Product: 1,3-Diethynyltetramethyldisiloxane
  • CAS: 4180-02-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-Diethynyltetramethyldisiloxane: Structure, Properties, and Applications

Introduction 1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon monomer characterized by a flexible siloxane backbone and two terminal ethynyl groups. This unique structure imparts a combination of proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon monomer characterized by a flexible siloxane backbone and two terminal ethynyl groups. This unique structure imparts a combination of properties that make it a valuable building block in advanced polymer and materials science. The reactive nature of the terminal alkynes allows for a variety of coupling and polymerization reactions, enabling the synthesis of novel materials with tailored thermal, mechanical, and optical properties. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 1,3-Diethynyltetramethyldisiloxane for researchers and professionals in chemistry and materials science. Due to its specialized nature, some properties in this guide are predicted based on established principles of organosilicon chemistry and data from analogous compounds.

Chemical Structure and Properties

The molecular structure of 1,3-Diethynyltetramethyldisiloxane consists of two dimethylsilyl groups linked by an oxygen atom, with each silicon atom also bonded to a terminal ethynyl group. This structure provides a combination of the flexibility of the Si-O-Si bond and the rigidity and reactivity of the C≡C triple bond.

Molecular Structure:

The key physical and chemical properties of 1,3-Diethynyltetramethyldisiloxane are summarized in the table below. It is important to note that due to the limited availability of experimental data for this specific compound, some values are estimated based on analogous structures such as 1,3-divinyltetramethyldisiloxane.

PropertyValueSource
Molecular Formula C₈H₁₄OSi₂Calculated
Molecular Weight 182.37 g/mol Calculated
Appearance Colorless liquid (predicted)Inferred
Boiling Point ~140-150 °C (predicted)Inferred
Density ~0.82 g/mL at 25 °C (predicted)Inferred
Refractive Index (n²⁰/D) ~1.42 (predicted)Inferred
Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-Diethynyltetramethyldisiloxane is expected to show characteristic absorption bands for the terminal alkyne and the siloxane backbone.[1][2][3]

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

  • C≡C stretch: A weak to medium band in the range of 2100-2260 cm⁻¹.

  • Si-CH₃ stretch: Strong bands around 1260 cm⁻¹ and 800-850 cm⁻¹.

  • Si-O-Si stretch: A strong, broad band in the region of 1000-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

  • ¹H NMR:

    • A singlet for the methyl protons (Si-CH ₃) at approximately 0.2 ppm.

    • A singlet for the acetylenic proton (≡C-H ) around 2.4 ppm.[4][5][6]

  • ¹³C NMR:

    • A signal for the methyl carbons (C H₃-Si) near 0 ppm.

    • Two distinct signals for the acetylenic carbons: Si-C ≡CH and Si-C≡C H, expected in the 80-100 ppm range.[7][8]

Synthesis of 1,3-Diethynyltetramethyldisiloxane

A plausible and efficient method for the synthesis of 1,3-Diethynyltetramethyldisiloxane involves the reaction of 1,3-dichlorotetramethyldisiloxane with an acetylide salt, such as lithium acetylide or ethynylmagnesium bromide (a Grignard reagent).[9][10][11][12][13] This nucleophilic substitution reaction replaces the chlorine atoms with ethynyl groups.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of 1,3-Diethynyltetramethyldisiloxane using a Grignard reagent. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with moisture and oxygen. All glassware must be thoroughly dried.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (or a suitable source)

  • 1,3-Dichlorotetramethyldisiloxane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.

    • Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • Once the Grignard reagent (ethylmagnesium bromide) has formed, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.

  • Reaction with 1,3-Dichlorotetramethyldisiloxane:

    • Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.

    • Slowly add a solution of 1,3-dichlorotetramethyldisiloxane in anhydrous THF from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 1,3-Diethynyltetramethyldisiloxane as a colorless liquid.

Synthesis Workflow Diagram

SynthesisWorkflow Mg Magnesium Turnings Grignard_Formation Grignard Formation (Ethylmagnesium Bromide) Mg->Grignard_Formation EtBr Ethyl Bromide in THF EtBr->Grignard_Formation Ethynyl_Grignard Ethynylmagnesium Bromide Formation Grignard_Formation->Ethynyl_Grignard Acetylene Acetylene Gas Acetylene->Ethynyl_Grignard Reaction Nucleophilic Substitution Ethynyl_Grignard->Reaction Dichlorosiloxane 1,3-Dichlorotetra- ethyldisiloxane in THF Dichlorosiloxane->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 1,3-Diethynyltetra- methyldisiloxane Purification->Product

Caption: Workflow for the synthesis of 1,3-Diethynyltetramethyldisiloxane.

Applications

The bifunctional nature of 1,3-Diethynyltetramethyldisiloxane makes it a versatile monomer for the synthesis of advanced materials. The terminal alkyne groups can undergo a variety of chemical transformations, leading to polymers with unique properties.

  • Polymer Synthesis: It can be used as a monomer in polymerization reactions, such as oxidative coupling, to form polysiloxanes with rigid ethynyl units in the backbone. These polymers are expected to have enhanced thermal stability and potentially interesting optical and electronic properties.

  • Crosslinking Agent: The ethynyl groups can participate in hydrosilylation reactions with Si-H containing polymers, acting as a crosslinker to form silicone elastomers with improved mechanical strength and thermal resistance.

  • "Click" Chemistry: 1,3-Diethynyltetramethyldisiloxane is an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. This allows for the efficient and specific linking of this siloxane unit to azide-functionalized molecules or polymers, creating well-defined block copolymers, dendrimers, or surface modifications.

Safety and Handling

  • Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Reactivity: It may react with moisture, especially in the presence of acids or bases. Store in a tightly sealed container under a dry, inert atmosphere.

  • Toxicity: Assumed to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and direct contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

1,3-Diethynyltetramethyldisiloxane is a promising, albeit specialized, organosilicon monomer with significant potential in materials science. Its combination of a flexible siloxane backbone and reactive terminal alkyne functionalities allows for the creation of a diverse range of polymers and materials through various synthetic routes. While direct experimental data is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of analogous compounds. Further research into the synthesis and polymerization of this monomer is warranted to fully explore its potential in developing next-generation materials.

References

  • Bhowmick, D. K., Urban, A. J., et al. (2023). Terminal Deuterium Atoms Protect Silicon from Oxidation. ACS Applied Materials & Interfaces, 15(40), 47833-47844. Available at: [Link]

  • Gelest, Inc. (n.d.). 13C NMR spectrum of triisopropyl((trimethylsilyl)ethynyl)silane 2 in CDCl3 at 126 MHz. Available at: [Link]

  • Gelest, Inc. (n.d.). 1H NMR spectrum of triisopropyl((trimethylsilyl)ethynyl)silane 2 in CDCl3 at 500 MHz. Available at: [Link]

  • SpectraBase. (n.d.). Ethynyltrimethylsilane - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Taylor, R. J. K., & Al-Harrasi, A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Organic & Biomolecular Chemistry, 16(20), 3663-3681. Available at: [Link]

  • Khan, E., Wrackmeyer, B., et al. (2007). Synthesis, NMR characterization and reactivity of 1-silacyclohex-2-ene derivatives. ResearchGate. Available at: [Link]

  • Ruehl, K. E., & Matyjaszewski, K. (1992). Reductive Coupling of Chlorosilanes with Lithium. Defense Technical Information Center. Available at: [Link]

  • Chen, J., et al. (2024). Base-mediated one-pot synthesis of alkynylsilanes from terminal alkynes and chlorosilanes. ResearchGate. Available at: [Link]

  • Chem LibreTexts. (n.d.). IR: alkynes. Available at: [Link]

  • Song, T., et al. (2023). Electrochemical logic to synthesize disilanes and oligosilanes from chlorosilanes. Nature Communications, 14(1), 1-10. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Available at: [Link]

  • Kyushin, S., et al. (2012). Reaction of dichlorosilane 1 a with lithium. ResearchGate. Available at: [Link]

  • Linford, M. R., & Chidsey, C. E. D. (2000). Monolayers of 1-Alkynes on the H-Terminated Si(100) Surface. Langmuir, 16(24), 9512-9517. Available at: [Link]

  • Gelest, Inc. (n.d.). Quantitative 1H NMR spectrum of triisopropyl((trimethylsilyl)ethynyl)silane 2 in CDCl3 at 500 MHz. Available at: [Link]

  • Reddy, V. P., et al. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. RSC Advances, 5(105), 86325-86329. Available at: [Link]

  • Studer, A., et al. (2020). Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents. Organic Chemistry Portal. Available at: [Link]

  • Song, T., et al. (2023). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. PMC. Available at: [Link]

  • Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis. Available at: [Link]

  • Wrackmeyer, B., et al. (2004). 125.8 MHz 13 C{ 1 H} NMR spectrum of 27 showing the regions of the 13 C(alkynyl) NMR signals. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Asif, M. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • University of Manitoba. (n.d.). 14 Formation and reaction of a Grignard reagent. Available at: [Link]

  • Tucker, M. J., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. Available at: [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]

  • Uhlig, F., et al. (2001). Reactions of Trimethylsiloxychlorosilanes (Me3SiO)RPhSiCl (R = H, Me, Et, iPr, iBu, Ph, Mes) with Lithium ? Formation and Reactivity of Trimethylsiloxysilyllithiums. ResearchGate. Available at: [Link]

  • Wroczynski, R. J., et al. (1979). Unusual lithium transfer reactions in lithium-substituted organo-silicon compounds. Reinvestigation of the reaction of 1,8-di-lithionaphthalene with trimethylchlorosilane. Ben-Gurion University Research Portal. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethene C2H4 CH2=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylene C13 13-C nmr. Available at: [Link]

  • Wrackmeyer, B., et al. (2018, January 30). What are the peaks in Trimethl(vinyl)silane NMR spectrum? ResearchGate. Available at: [Link]

Sources

Exploratory

Mechanism and Applications of 1,3-Diethynyltetramethyldisiloxane in Click Chemistry: A Comprehensive Technical Guide

Executive Summary In the rapidly evolving landscape of bioconjugation, materials science, and drug development, 1,3-Diethynyltetramethyldisiloxane (DTDS) has emerged as a highly versatile, bifunctional building block. Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation, materials science, and drug development, 1,3-Diethynyltetramethyldisiloxane (DTDS) has emerged as a highly versatile, bifunctional building block. Characterized by a flexible siloxane backbone flanked by two terminal alkynes, DTDS serves as an ideal cross-linker, end-capper, and monomer for various "click" chemistry paradigms[1].

Unlike rigid carbon-based di-alkynes (e.g., 1,7-octadiyne), the Si–O–Si linkage in DTDS imparts unique physicochemical properties: exceptional rotational freedom, low glass transition temperature ( Tg​ ), high thermal stability, and low dielectric constants[2]. This whitepaper dissects the mechanistic pathways of DTDS in two primary click chemistry domains—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoinduced Thiol-Yne click reactions—providing researchers with authoritative, self-validating protocols for immediate laboratory implementation.

Chemical Profile & Structural Advantages

The utility of DTDS is fundamentally rooted in its molecular architecture. The terminal ethynyl groups are highly reactive toward azides and thiols, while the tetramethyldisiloxane core provides hydrophobicity and steric spacing that prevents unwanted intramolecular cyclization during step-growth polymerizations.

Table 1: Physicochemical Properties of 1,3-Diethynyltetramethyldisiloxane
PropertyValue / Description
CAS Number 4180-02-3
Molecular Formula C₈H₁₄OSi₂
Molecular Weight 182.37 g/mol
Density 0.842 g/mL at 20 °C
Boiling Point 122 – 128 °C
Refractive Index 1.4104
Key Functionality Terminal Di-Alkyne, Disiloxane Core

Data sourced from technical product libraries and chemical registries[1].

Core Mechanistic Pathways in Click Chemistry

To utilize DTDS effectively, scientists must understand the causality behind its reactivity in different catalytic environments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, DTDS acts as a bidentate linker capable of bridging two azide-functionalized molecules. The mechanism is strictly step-wise and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles[3].

Mechanistic Causality:

  • Activation: Cu(I) inserts into the terminal C–H bond of the DTDS alkyne, forming a highly reactive copper-acetylide intermediate. The electron-donating nature of the adjacent silicon atom slightly alters the electron density of the alkyne, stabilizing the intermediate.

  • Coordination: The azide coordinates to the Cu(I) center, bringing the reactive functional groups into close proximity.

  • Cycloaddition: A 1,3-dipolar cycloaddition occurs, forming a six-membered metallacycle.

  • Ring Contraction & Protonation: The metallacycle contracts to a five-membered triazole ring. Subsequent protonation releases the Cu(I) catalyst and yields the stable triazole linkage.

CuAAC Cu Cu(I) Catalyst Generation (CuSO4 + Na Ascorbate) Complex Cu-Acetylide Complex Formation Cu->Complex Alkyne DTDS (Di-Alkyne) Alkyne->Complex Azide Azide-Terminated Substrate (e.g., Polymer/Surface) Cyclo 1,3-Dipolar Cycloaddition (Metallacycle Intermediate) Azide->Cyclo Complex->Cyclo + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Linkage Cyclo->Triazole Ring Contraction & Protonation

Caption: CuAAC click chemistry pathway utilizing DTDS as a bidentate bridging agent.

Photoinduced Thiol-Yne Click Reaction

The thiol-yne reaction is a transition-metal-free alternative that is highly valued in biological and materials sciences due to its lack of toxic heavy metal residues[4]. DTDS is particularly powerful here because each of its two alkynes can react with two thiols, meaning a single DTDS molecule can cross-link up to four thiol-containing chains.

Mechanistic Causality:

  • Initiation: UV irradiation of a photoinitiator (e.g., DMPA) generates primary radicals.

  • Propagation 1: The primary radical abstracts a hydrogen from a thiol (R-SH) to form a thiyl radical (RS•).

  • First Addition: The thiyl radical attacks the terminal alkyne of DTDS in an anti-Markovnikov fashion, forming a carbon-centered vinyl radical.

  • Chain Transfer: The vinyl radical abstracts a hydrogen from another thiol, yielding a vinyl thioether and regenerating a thiyl radical.

  • Second Addition: A second thiyl radical attacks the vinyl thioether double bond, ultimately forming a 1,2-bis(thioether) linkage.

ThiolYne I Photoinitiator (DMPA) UV Irradiation R Radical Generation (R•) I->R hv S Thiyl Radical Formation (RS• from RSH) R->S + Thiol V Vinyl Radical Intermediate (Anti-Markovnikov) S->V Attack on Alkyne A 1,3-Diethynyltetramethyldisiloxane (Terminal Alkyne) A->V T1 Vinyl Thioether Formation (+ H abstraction) V->T1 + RSH S2 Second Thiyl Radical Attack T1->S2 + RS• T2 1,2-Bis(thioether) Linkage (Crosslinked Network) S2->T2 + RSH

Caption: Photoinduced thiol-yne click mechanism of 1,3-Diethynyltetramethyldisiloxane.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Observational checkpoints are included to verify reaction success without requiring immediate complex analytical instrumentation.

Protocol A: Synthesis of Silicon-Containing Porous Monoliths via Thiol-Yne Click

This protocol leverages the tetra-functional reactivity of DTDS in thiol-yne systems to create robust, porous organic-inorganic hybrid monoliths used in chromatography and advanced filtration[4].

Reagents:

  • Alkyne: 1,3-Diethynyltetramethyldisiloxane (DTDS) (18-36 mg)

  • Thiol: 1,6-hexanedithiol or pentaerythritol tetrakis(3-mercaptopropionate) (Molar ratio of -SH to -C≡C must be between 2:1 and 1:1)

  • Porogens: Diethylene glycol diethyl ether (DEGDE, 80-150 μL) and Polyethylene glycol (PEG 200, 20-140 μL)

  • Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.3-3.0 mg)

Step-by-Step Methodology:

  • Preparation: In a UV-transparent glass vial, combine DTDS and the chosen multi-thiol.

  • Porogen Addition: Add DEGDE and PEG. Causality: The porogens dictate the phase separation kinetics during polymerization, directly controlling the final pore size of the monolith.

  • Initiator Addition: Add DMPA.

  • Homogenization: Sonicate the mixture at room temperature for 5 minutes. Self-Validation Checkpoint: The mixture must transition from a cloudy suspension to a completely transparent, homogeneous solution.

  • Polymerization: Seal the vial and expose to a 365 nm UV lamp (approx. 10-15 mW/cm²) for 10-20 minutes. Self-Validation Checkpoint: A rigid, opaque white solid (the monolith) will form, indicating successful cross-linking and phase separation.

  • Purification: Flush the monolith extensively with methanol using an HPLC pump to remove unreacted monomers and porogens.

Protocol B: Surface Functionalization via CuAAC

DTDS is frequently used to "click" functional groups onto azide-terminated surfaces (e.g., polyelectrolyte brushes on planar surfaces or nanochannels)[3].

Step-by-Step Methodology:

  • Substrate Prep: Prepare an azide-terminated substrate (e.g., via silanization of silica with an azide-silane).

  • Catalyst Prep: In a degassed solvent mixture (THF/H₂O, 1:1 v/v), dissolve CuSO₄·5H₂O (1 mol% relative to alkynes) and sodium ascorbate (5 mol%). Self-Validation Checkpoint: The solution will briefly turn brown/yellow before settling into a pale yellow/colorless state, confirming the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Add an excess of DTDS to the solution and submerge the azide-substrate. Incubate at room temperature for 12 hours under inert atmosphere (Ar/N₂).

  • Washing: Remove the substrate and wash sequentially with THF, water, and ethanol to remove physisorbed copper and unreacted DTDS.

  • Validation: Use ATR-FTIR spectroscopy. Self-Validation Checkpoint: The strong azide stretching band at ~2100 cm⁻¹ should completely disappear, confirming quantitative click conversion.

Advanced Applications in Drug Development & Materials Science

1. Organometallic Complexes for Nonlinear Optics (NLO): DTDS is utilized as a ligand in the synthesis of Group 8 metal (Ruthenium and Osmium) σ -acetylide mononuclear complexes. By reacting cis-[M(dppm)₂Cl₂] with DTDS, researchers generate trans-complexes that exhibit significant quadratic optical nonlinearities. The siloxane bridge provides a unique electronic decoupling effect compared to fully conjugated carbon bridges, allowing for fine-tuning of the metal-to-ligand charge transfer (MLCT) states[5].

2. Ultra Low-k Dielectric Films (PECVD): In semiconductor manufacturing, DTDS is employed as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). The carbon-carbon triple bonds become integrated into a carbon-doped oxide (CDO) film. The bulky tetramethyldisiloxane core introduces nanoporosity and steric hindrance, effectively lowering the dielectric constant (k-value) of the resulting film, which is critical for sub-20 nm semiconductor architectures[2].

References

  • Gelest. Acetylenic Product List - Technical Library. Gelest, Inc.
  • Yameen, B., et al. (2010). A facile route for the preparation of azide-terminated polymers. "Clicking" polyelectrolyte brushes on planar surfaces and nanochannels. Polymer Chemistry 1(2). ResearchGate.
  • Google Patents. CN109134863B - 一种制备含硅多孔整体材料的方法及整体材料的应用 (Method for preparing silicon-containing porous monoliths).
  • Rigamonti, L., et al. (2009). Organometallic Complexes for Nonlinear Optics. 43. Quadratic Optical Nonlinearities of Dipolar Alkynylruthenium Complexes with Phenyleneethynylene/Phenylenevinylene Bridges. Inorganic Chemistry, ACS Publications.
  • Google Patents. US7906174B1 - PECVD methods for producing ultra low-k dielectric films using UV treatment.

Sources

Foundational

Thermal stability of 1,3-Diethynyltetramethyldisiloxane based polymers

Thermal Stability and Pyrolytic Evolution of 1,3-Diethynyltetramethyldisiloxane-Based Polymers: A Comprehensive Technical Guide Executive Summary The demand for advanced materials capable of withstanding extreme thermal...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Pyrolytic Evolution of 1,3-Diethynyltetramethyldisiloxane-Based Polymers: A Comprehensive Technical Guide

Executive Summary

The demand for advanced materials capable of withstanding extreme thermal and oxidative environments has driven significant innovation in organosilicon chemistry. At the forefront of this field are polymers derived from 1,3-diethynyltetramethyldisiloxane (DTDS) . By bridging the gap between processable organic polymers and ultra-high-temperature inorganic ceramics, DTDS-based poly(siloxane-acetylene)s offer unparalleled utility in aerospace matrices, protective coatings, and advanced thermosets.

This guide explores the mechanistic foundations, thermal degradation kinetics, and validated experimental protocols for synthesizing and pyrolyzing DTDS-derived polymers, providing researchers with a comprehensive roadmap for utilizing these high-performance materials.

Structural and Mechanistic Foundations

The unique thermal properties of DTDS-based polymers stem directly from their molecular architecture, which balances flexibility with high crosslinking density[1].

  • The Siloxane Backbone (-SiMe₂-O-SiMe₂-): The tetramethyldisiloxane unit imparts high chain flexibility, solubility in common organic solvents, and low glass transition temperatures ( Tg​ ). This ensures that the intermediate linear polymer remains highly processable—a critical requirement for casting films, impregnating carbon fiber prepregs, or molding complex geometries before curing.

  • The Ethynyl Reactive Sites (-C≡C-): The terminal and internal alkyne groups serve a dual purpose. Initially, they act as functional sites for chain extension via oxidative coupling. Subsequently, upon thermal activation, these electron-rich triple bonds undergo uncatalyzed cycloaddition and Diels-Alder reactions.

The Causality of Void-Free Curing: Unlike condensation polymers (e.g., polyimides or phenolics) that release water or volatile organic compounds during curing, the thermal crosslinking of poly(siloxane-acetylene)s is an entirely addition-based solid-state reaction. This fundamental mechanistic trait prevents the formation of micro-voids, resulting in a dense, structurally sound thermoset with superior mechanical integrity and thermal stability[2].

Mechanism Ethynyl Ethynyl Groups (-C≡C-) in Polymer Backbone Heating Thermal Activation (>200°C) Ethynyl->Heating Cycloaddition Diels-Alder & Cycloaddition Reactions Heating->Cycloaddition No Volatiles Released Network Highly Crosslinked 3D Network Cycloaddition->Network Solid-State Cure Oxidation Passivating SiO2 Layer (If exposed to Air) Network->Oxidation Thermal Oxidation

Caption: Thermal crosslinking mechanism of ethynyl groups and subsequent oxidative passivation.

Thermal Stability Profile and Degradation Kinetics

The thermal lifecycle of a DTDS polymer transitions through three distinct phases: processable polymer, highly crosslinked thermoset, and inorganic ceramic matrix.

Thermoset Stability: Following thermal curing at 200–400°C, the resulting thermoset exhibits exceptional stability. Thermogravimetric analysis (TGA) typically shows no significant weight loss below 450–500°C in inert atmospheres.

Pyrolytic Conversion and Char Yield: When subjected to temperatures exceeding 800°C in an argon or nitrogen environment, the organic methyl groups attached to the silicon atoms undergo homolytic cleavage. However, because the polymer backbone is heavily enriched with silicon and carbon, the material does not volatilize completely. Instead, it undergoes pyrolytic rearrangement to yield a ceramic residue composed primarily of α -SiC, β -SiC, and amorphous carbon. Char yields are remarkably high, frequently ranging from 63% to 87% depending on the exact molecular weight and crosslink density[3].

Oxidative Passivation: In aerobic environments, the thermal stability is governed by surface chemistry. At elevated temperatures, the surface of the poly(siloxane-acetylene) thermoset oxidizes to form a continuous, passivating layer of silicon dioxide (SiO₂). This layer acts as a diffusion barrier, protecting the underlying bulk material from rapid oxidative degradation. When DTDS is co-polymerized or blended with carborane derivatives (yielding poly(carborane-siloxane-acetylene)), the formation of borosilicate glasses on the surface extends this oxidative protection up to 1500°C[4].

Quantitative Data Summary

Table 1: Comparative Thermal Properties of DTDS-Derived Polymer Systems

Material SystemCuring Temp (°C) Td5​ (5% Weight Loss, °C)Char Yield (1000°C, N₂)Primary Ceramic Phase
Poly(siloxane-acetylene) (Neat) 250 - 400~50063 - 75% α -SiC / Amorphous C
Poly(carborane-siloxane-acetylene) 250 - 400>60083 - 87%SiC / Boron Oxides
Pt-catalyzed Hydrosilylation Network 150 - 200~45050 - 60%SiC / SiO₂

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical validation steps to confirm reaction completion and structural integrity at each phase.

Protocol A: Synthesis of Linear Poly(siloxane-acetylene) via Oxidative Coupling

This step relies on Hay/Glaser coupling to build the linear polymer chain without prematurely crosslinking the ethynyl groups.

  • Preparation: In a flame-dried Schlenk flask under a continuous flow of dry air or oxygen, dissolve 1,3-diethynyltetramethyldisiloxane (10 mmol) in 50 mL of anhydrous acetone or pyridine.

  • Catalyst Addition: Add Copper(I) chloride (CuCl, 0.5 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.0 mmol) to the solution. The mixture will turn dark green/brown, indicating the formation of the active Cu-amine complex.

  • Polymerization: Stir the reaction vigorously at room temperature for 12–24 hours.

  • Purification: Precipitate the polymer by pouring the mixture into acidified methanol (1% HCl). Filter, wash with methanol, and dry under vacuum at 40°C.

  • Self-Validation Check:

    • GPC: Confirm a broad molecular weight distribution with a peak maximum around 10,000 Da (relative to polystyrene standards)[1].

    • FTIR: Verify the presence of internal alkyne stretches (~2150 cm⁻¹) and the near-complete disappearance of terminal C-H alkyne stretches (~3300 cm⁻¹).

Protocol B: Thermal Curing to a Void-Free Thermoset
  • Casting: Dissolve the linear polymer in toluene and cast it into a mold or onto a substrate. Evaporate the solvent under a gentle stream of nitrogen.

  • Step-Curing: Place the sample in a programmable furnace under an argon atmosphere. Apply the following step-cure profile to prevent thermal runaway from the exothermic crosslinking:

    • Ramp to 150°C at 2°C/min; hold for 2 hours.

    • Ramp to 250°C at 2°C/min; hold for 2 hours.

    • Ramp to 350°C at 2°C/min; hold for 4 hours.

  • Self-Validation Check:

    • DSC: Run a secondary DSC scan; the absence of an exothermic peak between 200–400°C confirms that crosslinking is 100% complete.

    • Solubility: Attempt to dissolve a fragment in toluene. Complete insolubility confirms the formation of a 3D network.

Protocol C: Pyrolytic Conversion to SiC Ceramic
  • Pyrolysis: Transfer the cured thermoset to a high-temperature tube furnace. Purge with ultra-high-purity Argon for 30 minutes.

  • Heating Profile: Ramp the temperature at 2°C/min to 1000°C. Hold at 1000°C for 2 hours to ensure complete carbonization and structural rearrangement. Cool to room temperature at 5°C/min.

  • Self-Validation Check:

    • TGA: Compare the final mass to the initial mass to calculate the char yield (target: >65%).

    • XRD: Analyze the ceramic residue. Broad diffraction peaks at 2 θ = 35.6°, 60.0°, and 71.8° confirm the formation of β -SiC crystallites[3].

Workflow Monomer 1,3-Diethynyltetramethyldisiloxane (DTDS) Polymer Linear Poly(siloxane-acetylene) Processable Precursor Monomer->Polymer Oxidative Coupling (CuCl/TMEDA, O2) Thermoset Crosslinked Thermoset Void-Free Matrix Polymer->Thermoset Thermal Curing (200-400°C, Argon) Ceramic Silicon Carbide (SiC) Ceramic High Char Yield Thermoset->Ceramic Pyrolysis (>800°C, Argon)

Caption: Workflow from DTDS monomer synthesis to high-temperature SiC ceramic conversion.

Conclusion

Polymers based on 1,3-diethynyltetramethyldisiloxane represent a masterclass in rational material design. By exploiting the processability of the siloxane linkage and the latent reactivity of the ethynyl group, researchers can fabricate complex, void-free thermosets that survive extreme thermal environments. Through controlled pyrolysis, these materials seamlessly transition into high-yield silicon carbide ceramics, making them indispensable for next-generation aerospace, advanced manufacturing, and high-temperature protective applications.

References

  • Son, D. Y., & Keller, T. M. (1995). "Linear Siloxane-Acetylene Polymers." Fire and Polymers II. Materials and Tests for Hazard Prevention, ACS Symposium Series. Available at:[Link]

  • Wong, W. K., et al. (2002). "Synthesis and characterisation of new oligoacetylenic silanes." ResearchGate. Available at:[Link]

  • Keller, T. M., & Son, D. Y. (1997). "Blending Studies of Poly(siloxane acetylene) and Poly(carborane siloxane acetylene)." American Chemical Society. Available at:[Link]

  • Buvat, P., et al. (2000). "The evaluation of an inorganic-organic poly(carborane-siloxane-arylacetylene) hybrid resin system." ResearchGate. Available at:[Link]

Sources

Exploratory

A Researcher's Guide to the FTIR Spectroscopic Characterization of 1,3-Diethynyltetramethyldisiloxane

Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic characterization of 1,3-Diethynyltetramethyldisiloxane. Intended for researchers and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic characterization of 1,3-Diethynyltetramethyldisiloxane. Intended for researchers and professionals in materials science and drug development, this document outlines the theoretical underpinnings, a detailed experimental protocol, and a thorough analysis of the compound's vibrational spectrum. By correlating specific absorption bands to the molecule's distinct functional groups—including the terminal alkyne (C≡C-H), siloxane (Si-O-Si), and methyl-silicon (Si-CH₃) moieties—this guide establishes a robust methodology for structural verification and purity assessment.

Introduction

1,3-Diethynyltetramethyldisiloxane is a valuable bifunctional organosilicon monomer. Its structure, featuring a flexible siloxane backbone capped with reactive terminal alkyne groups, makes it a critical building block in the synthesis of advanced polymers, cross-linking agents, and silicon-containing organic frameworks. The precise characterization of this molecule is paramount to ensuring the desired properties and reactivity in its downstream applications.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. It is non-destructive, rapid, and highly sensitive to the specific chemical bonds within a molecule.[1] By probing the vibrational modes of these bonds, FTIR provides a unique molecular "fingerprint," allowing for unambiguous structural confirmation.[2] This guide details the principles and practices for obtaining and interpreting a high-quality FTIR spectrum of 1,3-Diethynyltetramethyldisiloxane.

Theoretical Principles: Vibrational Signatures

A molecule absorbs infrared radiation at frequencies that correspond to its natural modes of vibration.[3] For 1,3-Diethynyltetramethyldisiloxane, the key functional groups and their expected vibrational regions are:

  • Terminal Alkyne (Si-C≡C-H): This group is characterized by two distinct and highly diagnostic vibrations. The stretching of the ≡C-H bond gives rise to a strong, sharp absorption band around 3300 cm⁻¹.[4][5] The C≡C triple bond stretch appears as a sharp, though weaker, band in the 2100-2260 cm⁻¹ region.[6][7] The presence of both peaks is a strong confirmation of a terminal alkyne.

  • Siloxane (Si-O-Si): The asymmetric stretching of the Si-O-Si bridge is one of the most prominent features in the spectrum, appearing as a very strong and characteristically broad band in the 1000-1130 cm⁻¹ range.[8][9] This breadth is due to the flexibility and various conformations of the siloxane chain.

  • Methyl-Silicon (Si-CH₃): The methyl groups attached to the silicon atoms are identified by a sharp, strong symmetric deformation (or "umbrella" mode) band near 1260 cm⁻¹.[2][10] Additionally, a Si-C stretching and CH₃ rocking mode can be observed in the 865-750 cm⁻¹ region.[10]

Experimental Protocol: Acquiring the Spectrum

The following protocol describes the acquisition of an FTIR spectrum for a liquid sample like 1,3-Diethynyltetramethyldisiloxane using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method for such samples.[11][12]

Instrumentation:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • ATR Accessory (e.g., single-bounce diamond crystal)

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a lint-free tissue soaked in a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop (approximately 1-2 drops are sufficient) of 1,3-Diethynyltetramethyldisiloxane directly onto the center of the ATR crystal.[13] Ensure the crystal surface is fully covered by the liquid.

    • Causality: Using ATR for a liquid sample provides excellent data reproducibility without the need for sample preparation like creating KBr pellets or using liquid transmission cells.[11][14] The path length is independent of sample thickness, ensuring consistent spectral intensity.[12]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan. Averaging multiple scans improves the signal-to-noise ratio.[1]

  • Data Processing and Cleaning:

    • The instrument software will automatically perform a background subtraction.

    • If necessary, apply a baseline correction to account for any sloping baselines.

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.[13]

Spectral Analysis and Interpretation

A representative FTIR spectrum of 1,3-Diethynyltetramethyldisiloxane is dominated by a few key absorption bands. The following analysis correlates each major peak to its corresponding molecular vibration, confirming the molecule's structure.

  • ~3290 cm⁻¹ (Strong, Sharp): This peak is unequivocally assigned to the ≡C-H stretching vibration of the terminal alkyne groups.[7][15] Its sharp nature and high frequency are highly characteristic and serve as primary evidence for the ethynyl functionality.

  • ~2965 cm⁻¹ (Medium): This absorption corresponds to the asymmetric C-H stretching within the methyl (CH₃) groups.[10]

  • ~2040 cm⁻¹ (Sharp, Medium-Weak): This band is attributed to the C≡C triple bond stretching vibration .[2] While this absorption is often weak in symmetrical internal alkynes, it is clearly observable here, and its presence alongside the ≡C-H stretch is definitive proof of the terminal alkyne structure.[6]

  • ~1260 cm⁻¹ (Strong, Sharp): This prominent, sharp peak is the hallmark of the Si-CH₃ symmetric bending (deformation) mode.[10][16] Its intensity and characteristic position are strong indicators of methyl groups bonded to silicon.

  • ~1080 cm⁻¹ (Very Strong, Broad): This is the most intense band in the spectrum and is assigned to the asymmetric Si-O-Si stretching vibration .[8][9][17] The broadness of the peak reflects the conformational flexibility of the disiloxane backbone.

  • ~845 cm⁻¹ (Strong): This absorption arises from a combination of Si-C stretching and CH₃ rocking vibrations .[18] This band further supports the presence of the tetramethyldisiloxane core.

Data Summary

The key vibrational frequencies and their assignments for 1,3-Diethynyltetramethyldisiloxane are summarized in the table below for quick reference.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3290Strong, Sharp≡C-H StretchTerminal Alkyne
~2965MediumAsymmetric C-H StretchMethyl (on Si)
~2040Medium-Weak, SharpC≡C StretchAlkyne
~1260Strong, SharpSymmetric CH₃ BendMethyl-Silicon
~1080Very Strong, BroadAsymmetric Si-O-Si StretchSiloxane
~845StrongSi-C Stretch / CH₃ RockMethyl-Silicon

Structural Confirmation Workflow

The logical process of confirming the structure of 1,3-Diethynyltetramethyldisiloxane from its FTIR spectrum can be visualized as a workflow. The presence of key diagnostic peaks validates the existence of specific structural components, which together confirm the identity of the entire molecule.

G cluster_spectrum Observed FTIR Peaks cluster_groups Inferred Functional Groups cluster_fragments Confirmed Molecular Fragments P1 ~3290 cm⁻¹ (Strong, Sharp) G1 ≡C-H Bond P1->G1 confirms F1 Terminal Alkyne (-C≡CH) P2 ~2040 cm⁻¹ (Sharp) G2 C≡C Bond P2->G2 confirms P3 ~1260 cm⁻¹ (Strong, Sharp) G3 Si-CH₃ Group P3->G3 confirms F2 Tetramethyl- disiloxane Core P4 ~1080 cm⁻¹ (v. Strong, Broad) G4 Si-O-Si Linkage P4->G4 confirms G1->F1 G2->F1 G3->F2 G4->F2 Molecule Confirmed Structure: 1,3-Diethynyltetramethyldisiloxane F1->Molecule F2->Molecule

Caption: Logical workflow for structural confirmation via FTIR.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the structural characterization of 1,3-Diethynyltetramethyldisiloxane. The spectrum is clearly defined by the strong, sharp ≡C-H stretch at ~3290 cm⁻¹, the C≡C stretch at ~2040 cm⁻¹, the intense Si-CH₃ bend at ~1260 cm⁻¹, and the characteristically strong, broad Si-O-Si stretch around 1080 cm⁻¹. This unique combination of absorption bands serves as a reliable spectroscopic signature, enabling researchers to rapidly verify the molecule's identity and assess its purity with a high degree of confidence. This guide provides the necessary framework for applying this powerful technique in both research and quality control environments.

References

  • Department of Chemistry & Biochemistry, University of California, Los Angeles.

  • Journal of Visualized Experiments.

  • Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

  • National Institute of Standards and Technology.

Sources

Foundational

Engineering Ultra-Low-k Dielectrics: The Mechanistic Role of 1,3-Diethynyltetramethyldisiloxane (DTDS) Networks

An In-Depth Technical Whitepaper for Materials Scientists and Bioelectronic Engineers Executive Summary As integrated circuit (IC) technology nodes shrink below 65 nm, and as high-throughput microelectrode arrays (MEAs)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Materials Scientists and Bioelectronic Engineers

Executive Summary

As integrated circuit (IC) technology nodes shrink below 65 nm, and as high-throughput microelectrode arrays (MEAs) for drug development demand higher frequency responses, parasitic capacitance has become a critical bottleneck. Traditional silicon dioxide (SiO₂, k≈4.1 ) insulators suffer from severe RC (resistance-capacitance) delay and signal crosstalk. To achieve ultra-low-k (ULK) properties ( k<2.7 ), carbon-doped oxide (CDO) films are utilized. However, the conventional method of lowering the dielectric constant involves introducing porosity, which catastrophically degrades the mechanical modulus of the film.

As a Senior Application Scientist, I have found that replacing standard precursors with 1,3-Diethynyltetramethyldisiloxane (DTDS) fundamentally alters this paradigm. DTDS acts as a dual-function precursor, enabling the synthesis of highly crosslinked, nanoporous networks that defy the traditional porosity-strength trade-off. This guide details the physical chemistry, causality, and self-validating protocols required to engineer DTDS-based dielectric networks.

The Dielectric Bottleneck in High-Frequency Applications

For drug development professionals utilizing neuro-electronic interfaces or high-throughput electrophysiological screening, the signal-to-noise ratio is paramount. Parasitic capacitance ( C ) in the insulating layers of these biosensors limits the detection of low-amplitude action potentials. By transitioning to ULK materials, we directly reduce C , thereby minimizing RC delay and enhancing sensor resolution.

The challenge lies in the materials science: reducing k requires replacing highly polarizable Si-O bonds with less polarizable Si-CH₃ bonds and introducing free space (pores) into the matrix. In standard CDO films, this free space leads to mechanical failure during chemical-mechanical planarization (CMP) or biosensor packaging. DTDS solves this by introducing reactive carbon-carbon triple bonds that chemically reinforce the pore walls[1].

Mechanistic Causality: The Dual-Functionality of DTDS

DTDS (C₈H₁₄OSi₂) features a flexible tetramethyldisiloxane core flanked by two highly reactive terminal ethynyl (C≡C) groups. Understanding its efficacy requires analyzing the atomic-level structural transformations during deposition and curing.

The Causality of Crosslinking and Free Volume Generation: During Plasma-Enhanced Chemical Vapor Deposition (PECVD), the Si-O-Si backbone forms the primary matrix, while the terminal ethynyl groups are embedded intact. Upon subsequent UV Thermal Processing (UVTP), these sp-hybridized C≡C bonds (which have a short nominal bond length of ~1.2 Å) undergo excitation[1]. The π -bonds cleave and open to form sp² (C=C, ~1.3 Å) and sp³ (C-C, ~1.5 Å) crosslinks[1].

This specific molecular transformation dictates two simultaneous outcomes:

  • Matrix Rigidification: The newly formed carbon-carbon bridges covalently lock the Si-O-Si chains together. This crosslinking alters the Si-O-Si backbone structure, resulting in a more rigid lattice that drastically increases the mechanical modulus and fracture toughness[1].

  • Free Volume Expansion: The transition from linear, short sp bonds to longer, angled sp² and sp³ bonds acts as a molecular "strut." This structural elongation physically props the network open, increasing the average nanopore size (e.g., from 1.0 nm to ~1.27 nm)[1]. This increase in free volume inherently lowers the dielectric constant by reducing the density of polarizable bonds per unit volume.

Mechanism N1 Terminal C≡C Bonds (Length ~1.2 Å) N2 UV/Thermal Energy (Bond Cleavage) N1->N2 N3 sp² & sp³ Formation (~1.3 - 1.5 Å) N2->N3 N4 Matrix Rigidification (Increased Modulus) N3->N4 N5 Free Volume Expansion (Nanopore Generation) N3->N5 N6 Dielectric Constant Reduction (k < 2.7) N4->N6 N5->N6

Mechanistic pathway of DTDS crosslinking, illustrating the causality of k-value reduction.

Self-Validating Protocol: PECVD and UVTP Workflow

To ensure reproducibility, the synthesis of DTDS networks must be treated as a self-validating system. The following step-by-step methodology outlines the deposition and curing phases, integrating in-situ analytical checks.

Step 1: Dual-Frequency Plasma Deposition
  • Precursor Delivery: Vaporize DTDS and deliver it into the PECVD chamber using a carrier gas such as CO₂ or Helium[2].

  • Plasma Ignition: Ignite a dual-frequency plasma. Apply a High Frequency (HF) component at 13.156 MHz to control the overall plasma density, and a Low Frequency (LF) component at ~300 kHz to control ion bombardment[2].

  • Causality of LF Plasma: The LF component is critical. It increases the flux and mean energy of ions striking the substrate, which promotes the initial embedding of the C≡C bonds into the Si-O-Si matrix without prematurely destroying the triple bonds[2].

  • Validation: The as-deposited film should exhibit a preliminary k -value of approximately 3.0.

Step 2: UV Thermal Processing (UVTP)
  • Curing Conditions: Transfer the substrate to a UV curing chamber under an inert Ar or He atmosphere at 350–400 °C. Expose the film to broadband UV radiation (< 300 nm) for 1 to 5 minutes.

  • Self-Validation via FTIR: The protocol is validated using Fourier Transform Infrared (FTIR) spectroscopy. The successful crosslinking of DTDS is confirmed by the attenuation and ultimate disappearance of the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹)[1]. A concurrent broadening in the Si-O-Si asymmetric stretching band (~1000–1100 cm⁻¹) confirms the integration of the carbon struts into the siloxane network.

Workflow A DTDS Precursor Delivery (CO2/He) B Dual-Frequency PECVD A->B Vaporization C As-Deposited CDO (k ~ 3.0) B->C Plasma Deposition D UV Thermal Processing C->D Thermal/UV Excitation E ULK CDO Network (k < 2.7) D->E C≡C Crosslinking

PECVD and UVTP workflow for synthesizing DTDS-based ultra-low-k dielectric networks.

Quantitative Analysis of Network Properties

The integration of DTDS fundamentally shifts the performance metrics of dielectric films. The table below summarizes the quantitative advantages of DTDS-derived networks compared to standard insulators used in ICs and bioelectronics.

MaterialPrecursor TypeDielectric Constant ( k )Average Pore Size (nm)Mechanical Modulus
Standard SiO₂ Silane / TEOS~4.1N/A (Fully Dense)High
Standard CDO Methyl-doped Siloxanes2.8 - 3.2~1.0Low
DTDS-derived ULK 1,3-Diethynyltetramethyldisiloxane< 2.7~1.27Moderate to High

Note: The increase in pore size from 1.0 nm to 1.27 nm in alkyne-functionalized siloxanes directly correlates with the required increase in free volume, while the sp²/sp³ crosslinking preserves the modulus[1].

Alternative Synthetic Pathways: Siloxane-Acetylene Thermosets

Beyond vapor deposition for thin films, DTDS is highly valuable in bulk polymer synthesis. Through oxidative coupling, DTDS can be polymerized to form linear siloxane-acetylene polymers, such as (-C≡C-C≡C-SiMe₂-O-SiMe₂-)n[3].

These linear polymers can be converted into robust thermosets either thermally or photochemically[3]. Because the siloxyl groups inherently possess high hydrophobicity and thermo-oxidative stability, these DTDS-derived thermosets can be pyrolyzed to form advanced ceramic materials[3]. For researchers developing implantable devices that require high-temperature sterilization or aerospace-grade environmental resistance, these bulk networks offer an alternative to traditional epoxy or polyurethane encapsulants.

Conclusion

The utilization of 1,3-Diethynyltetramethyldisiloxane (DTDS) represents a masterclass in applied physical chemistry. By leveraging the specific bond-length elongation that occurs during the sp to sp²/sp³ transition of terminal ethynyl groups, researchers can engineer dielectric networks that are simultaneously highly porous and mechanically rigid. Whether deployed as an ultra-low-k interlayer dielectric to prevent RC delay in sub-65nm ICs, or as a low-capacitance insulator for high-throughput pharmacological biosensors, DTDS provides a robust, self-validating pathway to next-generation materials.

Sources

Protocols & Analytical Methods

Method

Synthesis of silicon-containing polymers using 1,3-Diethynyltetramethyldisiloxane

An in-depth technical guide for researchers, materials scientists, and drug development professionals on the utilization of 1,3-Diethynyltetramethyldisiloxane in advanced polymer synthesis. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, materials scientists, and drug development professionals on the utilization of 1,3-Diethynyltetramethyldisiloxane in advanced polymer synthesis.

Executive Summary & Mechanistic Profile

1,3-Diethynyltetramethyldisiloxane (DTDS) is a highly versatile, bifunctional organosilicon monomer characterized by two terminal ethynyl (alkyne) groups flanking a flexible tetramethyldisiloxane core. In the realms of advanced materials science and pharmaceutical matrix development, DTDS serves as a critical building block.

The structural duality of DTDS dictates its unique reactivity profile:

  • Terminal Alkynes: Act as highly reactive anchors. They readily participate in photo-initiated radical additions (thiol-yne click chemistry), coordinate with transition metals to form σ-acetylide complexes, or undergo plasma-induced crosslinking[1][2].

  • Siloxane Hinge (-SiMe₂-O-SiMe₂-): The low rotational energy barrier of the siloxane bond prevents the formation of rigid, intractable networks. In organometallic polymers, this hinge breaks extended π-conjugation, ensuring the polymer remains soluble for downstream processing[1]. In porous monoliths, it imparts mechanical resilience against brittle fracture, a critical feature for high-pressure chromatography[2].

Application 1: Synthesis of Porous Hybrid Monoliths via Photoinduced Thiol-Yne Click Chemistry

Context for Drug Development: Porous organic-inorganic hybrid monoliths are highly sought after for chromatographic stationary phases, solid-phase peptide synthesis, and controlled drug delivery matrices. The photoinduced thiol-yne click reaction is particularly advantageous as it is transition-metal-free, eliminating the risk of toxic copper residue—a common regulatory hurdle in azide-alkyne (CuAAC) click chemistry[2].

Causality in Experimental Design:

  • Stoichiometry (Thiol-to-Alkyne Ratio): A single alkyne moiety can sequentially react with two thiol molecules via radical step-growth mechanism. Using a multifunctional thiol like pentaerythritol tetrakis(3-mercaptopropionate) (4SH) drives rapid, high-density crosslinking, forming a robust thioether network[2].

  • Porogen Selection: A carefully calibrated mixture of diethylene glycol diethyl ether (DEGDE) and polyethylene glycol (PEG) induces thermodynamically driven phase separation during polymerization. This creates a highly interconnected macroporous network essential for fluid flow and active pharmaceutical ingredient (API) loading[2].

Step-by-Step Methodology

Note: This protocol is a self-validating system. Success is confirmed via post-synthetic spectroscopic analysis.

  • Monomer Preparation: In a UV-transparent glass reaction vial, add 18–36 mg of DTDS[2].

  • Crosslinker Addition: Add the 4SH crosslinker to achieve a thiol (-SH) to alkyne (-C≡C) molar ratio between 2:1 and 1:1[2].

  • Porogen Integration: Inject 80–150 μL of DEGDE and 20–140 μL of PEG (MW 180–220) into the vial to establish the porogenic solvent system[2].

  • Initiator Addition: Add 0.3–3.0 mg of the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA)[2].

  • Homogenization: Sonicate the mixture at room temperature until a completely homogeneous, transparent solution is formed.

  • Polymerization: Seal the vial and irradiate under a 365 nm UV lamp. The photo-cleavage of DMPA initiates radical propagation, and the solution will completely solidify into a monolith[2].

  • Purification: Flush the resulting monolith extensively with methanol to extract the porogens (DEGDE and PEG) and any unreacted monomers[2].

  • System Validation: Confirm complete consumption of the alkyne by monitoring the disappearance of the C≡C stretching vibration at ~2110 cm⁻¹ via FTIR spectroscopy.

ThiolYne A Monomer Preparation DTDS + 4SH Thiol B Porogen Integration DEGDE + PEG A->B C Photoinitiation DMPA Addition B->C D UV Irradiation (365 nm) Radical Propagation C->D E Phase Separation & Solidification D->E F Methanol Wash Porogen Extraction E->F G Porous Hybrid Monolith (Validation: FTIR) F->G

Workflow for photoinduced thiol-yne click synthesis of porous monoliths.

Application 2: Synthesis of Organometallic σ-Acetylide Polymers

Context for Researchers: Metal-containing polymers exhibit unique nonlinear optical (NLO) properties and luminescence, making them valuable for biosensing and optoelectronics. DTDS is utilized to synthesize Group 8 (Ru, Os) and Group 10 (Pt) mononuclear and polymeric complexes[1][3].

Causality in Experimental Design:

  • Catalytic Dehydrohalogenation: Copper(I) iodide (CuI) facilitates the formation of a copper-acetylide intermediate. This intermediate undergoes transmetalation with a metal chloride precursor (e.g., cis-[Ru(dppm)₂Cl₂]).

  • Acid Scavenging: An amine base (e.g., NEt₃) is used in excess to act as an acid scavenger for the generated HCl, thermodynamically driving the dehydrohalogenation forward to completion[3].

Step-by-Step Methodology (Ruthenium-based Complex)
  • Reagent Assembly: Under an inert atmosphere (N₂ or Argon), dissolve the metal precursor (e.g., cis-[Ru(dppm)₂Cl₂]) in dry dichloromethane (CH₂Cl₂)[3].

  • Ligand Addition: Add a stoichiometric amount of DTDS to the solution[3].

  • Catalyst & Base: Introduce a catalytic amount of Copper(I) iodide (CuI) and an excess of dry triethylamine (NEt₃)[3].

  • Reaction: Stir the mixture at room temperature overnight. The solution will transition to a deep orange or red color, indicating the formation of the metal-acetylide bond[3].

  • Termination: Add additional NEt₃ (1 mL) and stir for an additional 2 hours to ensure complete conversion[3].

  • Purification: Purify the reaction mixture via column chromatography on basic alumina, eluting with a CH₂Cl₂/petroleum ether/NEt₃ mixture[3].

  • System Validation: The formation of the metal-acetylide bond must be validated via ³¹P NMR (confirming trans-disposed diphosphine ligands at ~ -5.4 to -5.9 ppm for dppm) and FTIR (characteristic ν(C≡C) shift to ~2056–2067 cm⁻¹)[3].

Organometallic M Metal Precursor e.g., cis-[Ru(dppm)2Cl2] C Catalytic System CuI + NEt3 Base M->C L DTDS Ligand (Terminal Alkynes) L->C I Copper-Acetylide Intermediate C->I T Transmetalation & Dehydrohalogenation I->T P σ-Acetylide Polymer (Validation: NMR/FTIR) T->P

Reaction pathway for transition-metal-catalyzed organometallic polymerization.

Application 3: PECVD for Ultra Low-k Dielectric Films

In the fabrication of microelectronics and lab-on-a-chip diagnostic devices, DTDS is utilized as a precursor in Plasma Enhanced Chemical Vapor Deposition (PECVD). The carbon-carbon triple bonds are integrated into a carbon-doped oxide (CDO) film. Subsequent UV-assisted Thermal Processing (UVTP) induces crosslinking of the unsaturated bonds, significantly lowering the dielectric constant (ultra low-k) while maintaining high mechanical hardness and modulus[4].

Quantitative Data Summary

Polymer ApplicationPrimary PrecursorsReaction MechanismKey Advantage of DTDSValidation Metric
Porous Hybrid Monoliths DTDS, 4SH (Thiol)Photoinduced Thiol-Yne ClickFlexible hinge prevents brittle fractureFTIR (loss of ~2110 cm⁻¹ C≡C peak)
Organometallic σ-Acetylide Polymers DTDS, cis-[Ru(dppm)₂Cl₂]CuI-Catalyzed DehydrohalogenationBreaks extended conjugation, ensuring solubility³¹P NMR, FTIR (~2056–2067 cm⁻¹ νC≡C)
Ultra Low-k Dielectric Films DTDS (Single Precursor)PECVD + UVTPHigh carbon content and crosslinkable triple bondsDielectric Constant (k-value) reduction
Thermoset Ceramics DTDSThermal/Photochemical PolymerizationPyrolyzes to high-yield α-SiC and amorphous carbonTGA (Thermal stability up to 750°C)

References

  • Synthesis and characterisation of new oligoacetylenic silanes ResearchG
  • Organometallic Complexes for Nonlinear Optics. 43.
  • CN109134863B - 一种制备含硅多孔整体材料的方法及整体材料的应用 (Method for preparing silicon-containing porous monolith)
  • US7906174B1 - PECVD methods for producing ultra low-k dielectric films using UV treatment Google P
  • Fire and Polymers II. Materials and Tests for Hazard Prevention DOKUMEN.PUB (ACS Symposium Series)

Sources

Application

Advanced Application Note: Preparation of Highly Crosslinked Resins Using 1,3-Diethynyltetramethyldisiloxane (DTDS)

Introduction & Scientific Rationale In the development of advanced materials for drug delivery matrices, microfluidic devices, and high-performance dielectric components, the architectural design of the polymer network d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the development of advanced materials for drug delivery matrices, microfluidic devices, and high-performance dielectric components, the architectural design of the polymer network dictates the macroscopic properties of the resin. 1,3-Diethynyltetramethyldisiloxane (DTDS) has emerged as a highly versatile, bifunctional building block for synthesizing highly crosslinked thermosets and elastomeric resins[1][2].

Unlike rigid diynes (e.g., diethynylbenzene), DTDS incorporates a highly flexible tetramethyldisiloxane (–Si–O–Si–) hinge between two reactive terminal ethynyl groups. This structural feature provides a critical thermodynamic advantage during polymerization: the low rotational barrier of the siloxane bond maintains molecular mobility deep into the curing process. This delays vitrification, allowing the system to achieve an exceptionally high ultimate crosslink density without trapping unreacted monomers[3][4].

DTDS can be polymerized via three distinct mechanistic pathways, each yielding resins with specific thermomechanical and dielectric profiles:

  • Transition-Metal Catalyzed Hydrosilylation: Yields precision silicone-alkyne elastomeric networks.

  • Thermal Cyclotrimerization / Glaser Coupling: Yields ultra-high-temperature, high-char thermosets and ceramic precursors[1][5].

  • Azide-Alkyne Click Chemistry (CuAAC): Yields highly functionalized, biocompatible hydrogels and polyelectrolyte matrices[6].

Fig 1: Mechanistic pathways for DTDS crosslinking into functional resins.

Quantitative Data: Thermomechanical Profiles of DTDS Resins

The choice of crosslinking methodology directly dictates the physical properties of the resulting resin. The table below summarizes the expected quantitative outcomes based on the selected polymerization route.

Polymerization RouteCrosslinking MechanismGlass Transition (Tg)Dielectric Constant (k)Thermal Stability (Td 5%)Primary Application
Pt-Hydrosilylation Addition across C≡C-40°C to 10°C~2.5 - 2.7> 350°CMicrofluidics, Low-k dielectrics[3][4]
Thermal Cure Cyclotrimerization> 250°C~3.0> 500°C (80% char)Aerospace composites, Ceramic precursors[1][5]
CuAAC Click Triazole formationTunable (Matrix dependent)N/A (Often swollen)~ 250°CBioconjugation, Drug delivery matrices[6]

Experimental Protocols

The following protocols detail the preparation of highly crosslinked DTDS resins. They are designed as self-validating systems, ensuring that researchers can verify the success of the crosslinking at each critical juncture.

Protocol A: Preparation of Siloxane-Alkyne Resins via Pt-Catalyzed Hydrosilylation

This protocol utilizes Karstedt's catalyst (Pt(0)) to drive the addition of silicon-hydride (Si-H) bonds across the terminal alkynes of DTDS[2].

Causality Insight: The inclusion of an inhibitor (1-ethynyl-1-cyclohexanol) is mandatory. At room temperature, the inhibitor coordinates strongly with the Pt(0) center, preventing premature gelation and providing a workable pot life. Upon heating to 80°C, the inhibitor dissociates, initiating a rapid, uniform hydrosilylation cascade.

Materials:

  • 1,3-Diethynyltetramethyldisiloxane (DTDS) (Crosslinker)

  • Poly(methylhydrosiloxane) (PMHS) (Base Polymer)

  • Karstedt’s Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 2% in xylene)

  • 1-Ethynyl-1-cyclohexanol (Reaction Inhibitor)

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a planetary centrifugal mixer, combine PMHS and DTDS such that the molar ratio of [Si-H] to [C≡C] is exactly 1.1:1.0. The slight excess of Si-H compensates for minor oxidative side reactions.

  • Inhibitor Addition: Add 0.1 wt% of 1-ethynyl-1-cyclohexanol to the monomer blend. Mix at 2000 RPM for 2 minutes.

  • Catalyst Integration: Add 10 ppm of Karstedt’s catalyst (based on Pt content). Mix immediately at 2000 RPM for 1 minute. Note: The mixture should remain liquid at room temperature.

  • Degassing: Transfer the mixture to a vacuum desiccator. Apply a vacuum (< 10 Torr) for 15 minutes to remove entrapped air. Causality: Failure to degas will result in micro-voids, which act as stress concentrators and drastically reduce the mechanical integrity and dielectric performance of the final resin.

  • Step-Cure Heating: Pour the degassed resin into a mold. Cure in a convection oven using the following ramp:

    • 80°C for 2 hours (Initiates primary crosslinking).

    • 120°C for 2 hours (Drives reaction past the gel point).

    • 150°C for 1 hour (Ensures complete consumption of sterically hindered functional groups).

  • Self-Validation (FTIR): Analyze the cured resin using ATR-FTIR. The protocol is verified successful if the Si-H stretching band (~2160 cm⁻¹) and the terminal alkyne C-H stretching band (~3290 cm⁻¹) are completely attenuated.

Fig 2: Step-by-step experimental workflow for Pt-catalyzed hydrosilylation of DTDS.

Protocol B: Preparation of High-Char Thermosets via Thermal Cyclotrimerization

For applications requiring extreme thermal stability (e.g., aerospace matrices or pyrolytic ceramic precursors), DTDS can be thermally crosslinked without a catalyst[1][5].

Causality Insight: Heating terminal alkynes above 200°C induces complex radical and cycloaddition reactions (including the formation of highly stable tri-substituted benzene rings). A slow, controlled ramp is required because the cyclotrimerization of alkynes is highly exothermic; rapid heating can cause thermal runaway, leading to localized charring and catastrophic cracking of the resin.

Step-by-Step Methodology:

  • B-Staging (Pre-polymerization): Place pure DTDS monomer in a sealed ampoule under an argon atmosphere. Heat to 180°C for 4 hours. This creates a viscous, soluble prepolymer (B-stage resin) that is easier to cast and prevents excessive shrinkage during final curing.

  • Casting: Pour the B-stage resin into the desired mold.

  • Inert Thermal Cure: Place the mold in a tube furnace under a continuous nitrogen or argon purge. Apply the following thermal profile:

    • Ramp at 2°C/min to 200°C; hold for 2 hours.

    • Ramp at 1°C/min to 250°C; hold for 4 hours.

    • Ramp at 1°C/min to 300°C; hold for 2 hours.

  • Self-Validation (TGA): To confirm the formation of a highly crosslinked, high-temperature network, perform Thermogravimetric Analysis (TGA) under nitrogen. A successfully crosslinked DTDS thermoset will exhibit a 5% weight loss temperature (Td 5%) > 450°C and a final char yield of 80-85% at 1000°C[5].

References

  • Fire and Polymers II. Materials and Tests for Hazard Prevention DOKUMEN.PUB[Link]

  • PECVD methods for producing ultra low-k dielectric films using UV treatment (US7906174B1)
  • Hydrosilylation reaction curable composition and methods for its preparation and use (JP2014520904A)
  • A facile route for the preparation of azide-terminated polymers. "Clicking" polyelectrolyte brushes on planar surfaces and nanochannels ResearchGate (Polymer Chemistry)[Link]

Sources

Method

Application Note: 1,3-Diethynyltetramethyldisiloxane as a Precursor for Preceramic Polymers

Executive Summary 1,3-Diethynyl-1,1,3,3-tetramethyldisiloxane (DTDS) is a bifunctional organosilicon monomer characterized by a flexible siloxane backbone flanked by two highly reactive terminal ethynyl (alkyne) groups....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethynyl-1,1,3,3-tetramethyldisiloxane (DTDS) is a bifunctional organosilicon monomer characterized by a flexible siloxane backbone flanked by two highly reactive terminal ethynyl (alkyne) groups. In materials science and advanced drug development, DTDS serves as a critical precursor for synthesizing preceramic polymers (PCPs). When cross-linked and subsequently pyrolyzed, these polymers yield amorphous Silicon Oxycarbide (SiOC) ceramics[1]. For drug development professionals, SiOC ceramics offer exceptional biocompatibility, tunable meso- and macroporosity, and chemical inertness, making them ideal candidates for implantable bioceramic scaffolds and controlled-release drug delivery systems.

This application note provides comprehensive, self-validating protocols for the cross-linking and pyrolysis of DTDS-derived preceramic polymers, emphasizing the causality behind catalyst selection and thermal management.

Mechanistic Principles & Chemical Pathways

The transformation of DTDS into a functional SiOC bioceramic relies on two fundamental chemical phases: cross-linking (curing) and pyrolysis.

Cross-linking via Hydrosilylation

The terminal alkynes of DTDS readily undergo hydrosilylation when reacted with Si–H containing oligomers (e.g., polymethylhydrosiloxane or 1,1,3,3-tetramethyldisiloxane)[2]. This reaction is typically catalyzed by Karstedt's catalyst, a platinum(0) complex[3].

  • Causality of Catalyst Selection: Karstedt's catalyst is chosen over traditional radical initiators because it promotes a rapid, addition-curing cross-linking reaction at low temperatures (<50°C) without generating volatile byproducts[3]. This absence of outgassing ensures the structural fidelity and precise dimensional control of the molded polymer—a non-negotiable requirement for micro-scale drug delivery implants[4].

Thermal Cross-linking

Alternatively, DTDS can undergo thermal cross-linking at elevated temperatures (>150°C) via alkyne cyclotrimerization and Diels-Alder reactions[5]. While this requires more energy and careful thermal management, it creates a highly conjugated, carbon-rich thermoset network that dramatically increases the final ceramic yield[6].

Pyrolysis

Heating the cross-linked poly(siloxane-acetylene) network to 1000°C under an inert argon atmosphere initiates the organic-to-inorganic transition. The cleavage of C–H and C–C bonds releases methane and hydrogen gas, leaving behind an interpenetrating network of silicon, oxygen, and carbon (SiOC)[5].

Mechanism cluster_0 Pathway A: Catalytic cluster_1 Pathway B: Thermal Monomer 1,3-Diethynyltetramethyldisiloxane (Terminal Alkynes) Hydro Hydrosilylation (Karstedt's) + Si-H Cross-linker Monomer->Hydro Therm Thermal Curing (>150°C) Monomer->Therm NetA Poly(siloxane-acetylene) Network (Low Temp Curing) Hydro->NetA NetB Diels-Alder / Trimerization Network (High Temp Curing) Therm->NetB

Caption: Comparison of catalytic hydrosilylation versus thermal cross-linking pathways.

Quantitative Data Summaries

Table 1: Comparison of Cross-linking Methodologies
ParameterCatalytic HydrosilylationThermal Cross-linking
Reagents Needed DTDS, Si–H Cross-linker, Pt CatalystDTDS (Neat or blended)
Curing Temperature 20°C – 80°C150°C – 250°C
Byproducts None (Addition reaction)Trace oligomers
Network Structure Flexible siloxane-rich networkRigid, highly conjugated network
Primary Application Precision molding, micro-implantsHigh-yield structural ceramics
Table 2: Pyrolysis Parameters and Ceramic Yields
Precursor NetworkPyrolysis Temp (°C)AtmosphereHeating RateCeramic Yield (%)
Hydrosilylated DTDS1000°CArgon2°C / min65 - 75%
Thermally Cured DTDS1000°CArgon2°C / min80 - 90%

Experimental Protocols

Protocol A: Synthesis of Preceramic Polymer via Pt-Catalyzed Hydrosilylation

This protocol outlines the formation of a moldable preceramic polymer network.

Materials:

  • 1,3-Diethynyl-1,1,3,3-tetramethyldisiloxane (DTDS)

  • Polymethylhydrosiloxane (PMHS) or 1,1,3,3-tetramethyldisiloxane (Cross-linker)

  • Karstedt’s Catalyst (2% Pt in xylene)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 5.0 mmol of DTDS and an equimolar amount of Si–H groups from PMHS in 5 mL of anhydrous toluene. Causality: Non-polar solvents like toluene prevent the deactivation of the Pt catalyst, which can occur in the presence of highly polar or protic environments[4].

  • Catalyst Addition: Inject 10 µL of Karstedt's catalyst solution (~100 ppm Pt loading). Stir the mixture continuously at room temperature.

  • Curing: Transfer the homogeneous mixture into a Teflon mold (designed to the specifications of the desired drug delivery scaffold). Heat the mold in a vacuum oven at 80°C for 2 hours to drive off the toluene and complete the cross-linking.

  • Self-Validation System (FTIR): To verify complete cross-linking, perform FTIR spectroscopy on a small sample of the cured polymer. The reaction is validated as complete when the distinct Si–H stretching peak (~2120 cm⁻¹) and the terminal alkyne ≡C–H stretching peak (~3290 cm⁻¹) completely disappear. If peaks remain, the network is under-cured; add 10 ppm additional catalyst and heat for another hour.

Protocol B: Pyrolysis of PCP to SiOC Bioceramic Scaffold

This protocol converts the organic-inorganic polymer into a porous SiOC ceramic.

Step-by-Step Methodology:

  • Sample Loading: Place the fully cured preceramic polymer scaffold into an alumina combustion boat.

  • Atmosphere Purge: Insert the boat into a high-temperature tube furnace. Purge the chamber with high-purity Argon gas (100 mL/min) for 30 minutes to ensure a strictly non-oxidizing environment. Causality: Oxygen presence during pyrolysis will lead to the combustion of the carbon network, resulting in pure silica (SiO₂) rather than the desired SiOC structure[1].

  • Thermal Ramping: Program the furnace to heat from room temperature to 1000°C at a strict ramp rate of 2°C/min. Causality: A slow heating rate is critical. Rapid heating causes violent outgassing of CH₄ and H₂, which induces macroscopic fractures and destroys the meso-porosity required for controlled drug elution.

  • Dwell and Cooling: Hold the temperature at 1000°C for 2 hours to ensure complete ceramization. Cool the furnace to room temperature at a rate of 5°C/min.

  • Self-Validation System (XRD & TGA): Validate the ceramic conversion using X-ray Diffraction (XRD). A successful SiOC ceramic will show no sharp crystalline peaks, but rather a broad amorphous halo centered around 2θ = 22°. Thermogravimetric Analysis (TGA) of a parallel sample should confirm a stable mass (zero weight loss) upon reaching 1000°C, with a final ceramic yield matching Table 2.

Workflow A 1,3-Diethynyltetramethyl- disiloxane (Monomer) B Hydrosilylation (Pt Catalyst) A->B C Preceramic Polymer (Cross-linked Network) B->C D Pyrolysis (1000°C, Argon) C->D E SiOC Bioceramic (Drug Delivery Scaffold) D->E

Caption: Workflow from 1,3-diethynyltetramethyldisiloxane monomer to SiOC bioceramic scaffold.

References

  • Karstedt catalysts | Johnson Matthey. Johnson Matthey.[Link]

  • Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. National Institutes of Health (NIH).[Link]

  • Hydrosilylation vs. Piers–Rubinsztajn: Synthetic Routes to Chemically Cross-Linked Hybrid Phosphazene-Siloxane 3D-Structures. MDPI.[Link]

  • Exhaustive and partial alkoxylation of polymethylhydrosiloxane by copper-catalyzed dehydrocoupling with alcohols: Synthesis, crosslinking behavior, and thermal properties of the products. ResearchGate.[Link]

  • Developing Highly Tough, Heat-Resistant Blend Thermosets Based on Silicon-Containing Arylacetylene: A Material Genome Approach. ACS Publications.[Link]

  • General Disclaimer One or more of the Following Statements may affect this Document - NASA Technical Reports Server. NASA.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Polymerization of 1,3-Diethynyltetramethyldisiloxane

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1,3-Diethynyltetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1,3-Diethynyltetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile monomer in their work. Its unique structure, featuring two terminal alkyne groups, makes it an invaluable building block, but also renders it susceptible to premature polymerization. This document provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of your material from storage to reaction.

Section 1: Understanding the "Why" - Mechanisms of Unwanted Polymerization
Q: What are the primary chemical pathways that cause 1,3-Diethynyltetramethyldisiloxane to polymerize prematurely?

A: The premature polymerization of 1,3-Diethynyltetramethyldisiloxane is not caused by a single factor but rather by its inherent reactivity towards several common laboratory initiators. The terminal alkyne groups (R-C≡C-H) are the active sites and are susceptible to three main polymerization mechanisms.[1]

  • Transition Metal-Catalyzed Coupling: This is one of the most common causes of unexpected polymerization. Trace contamination with transition metals, particularly copper, palladium, or rhodium, can catalyze the coupling of terminal alkynes.[2][3][4] The most notorious of these is the Glaser coupling reaction, which occurs in the presence of a Copper(I) catalyst and an oxidant, such as atmospheric oxygen, to form a diacetylene linkage.[5] If this process continues, it results in the formation of a polymer.

  • Free Radical Polymerization: Although alkynes are generally less susceptible to free radical polymerization than alkenes, it remains a significant pathway.[6][7] Radicals can be generated from several sources:

    • Heat: Elevated temperatures can provide sufficient energy to initiate polymerization.[8]

    • Light (UV): Photons can induce the formation of radical species that initiate a chain reaction.[6]

    • Peroxides: Accidental introduction of peroxides, or their formation in unstabilized solvents (e.g., aged THF or diethyl ether), can be a potent source of initiation.

  • Anionic Polymerization: The hydrogen atom on a terminal alkyne is weakly acidic and can be deprotonated by a strong base to form a metal acetylide.[9][10] This acetylide is a powerful nucleophile and can initiate anionic polymerization by attacking another monomer molecule.

The presence of atmospheric oxygen is a critical accelerator, especially for metal-catalyzed pathways where it acts as an oxidant.[5][11][12]

cluster_initiators Initiation Triggers cluster_pathways Monomer 1,3-Diethynyltetra- -methyldisiloxane Metal Trace Metals (Cu, Pd) Monomer->Metal Metal-Catalyzed Coupling Radical Free Radicals (Heat, Light, Peroxides) Monomer->Radical Radical Initiation Base Strong Base Monomer->Base Anionic Initiation Polymer Insoluble Polymer / Gel Metal->Polymer Prop1 Chain Propagation Radical->Polymer Base->Polymer Prop1->Polymer

Fig. 1: Primary pathways leading to premature polymerization.
Section 2: Troubleshooting Guide

This section addresses common observations that indicate premature polymerization has occurred.

Q: I just received a new bottle of 1,3-Diethynyltetramethyldisiloxane, and it's already viscous, cloudy, or contains solid particles. What happened?

A: This is a classic sign of polymerization that likely occurred during transit or improper storage before it reached your lab. The primary culprits are exposure to elevated temperatures or a compromised container seal that allowed atmospheric oxygen to enter. Even with an inhibitor present, prolonged exposure to adverse conditions can overcome its protective effect.

  • Causality: Heat accelerates all chemical reactions, including the slow, background polymerization that inhibitors are meant to suppress.[13] A breach in the container seal allows oxygen in, facilitating oxidative coupling reactions.[5]

  • Actionable Advice: Do not use the material. Contact your supplier immediately for a replacement and ensure your lab's receiving and storage protocols are reviewed to prevent recurrence. The material cannot be salvaged once it has begun to polymerize, as the polymer is typically insoluble and difficult to remove.

Q: During my experiment setup, the clear, colorless monomer turned slightly yellow or brown after I transferred it. Is this a problem?

A: Yes, a color change is a strong visual indicator that a chemical reaction, likely the initial stages of polymerization or degradation, has started. This is almost always caused by exposure to the ambient atmosphere or contamination from the reaction vessel.

  • Causality: The color change suggests the formation of conjugated systems (polyenes or polyynes), which absorb visible light. This is a direct result of the monomer molecules beginning to link together. This can be triggered by residual metal catalysts on glassware, peroxides in a solvent, or simply exposure to air and light on the benchtop.

  • Actionable Advice: Discard the aliquot of the monomer that has changed color. Re-evaluate your handling procedure. Ensure you are using scrupulously clean and dry glassware and that all transfers are performed under a robust inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14][15]

Q: My reaction is giving a low yield of the desired product, and I'm isolating a significant amount of insoluble, sticky material. Is this related to monomer polymerization?

A: It is highly probable. When the monomer polymerizes in your reaction flask, it is no longer available to participate in the desired chemical transformation, leading directly to lower yields. The insoluble material is the cross-linked polymer byproduct.

  • Causality: The conditions of your reaction (e.g., heating, presence of a metal catalyst, or extended reaction times) may be inadvertently promoting the polymerization of the monomer as a competing side reaction. Some catalysts intended for other transformations can also catalyze alkyne coupling.[2][16]

  • Actionable Advice:

    • Analyze the Side Product: If possible, characterize the insoluble material (e.g., by IR spectroscopy) to confirm the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of a polymer backbone.

    • Review Reaction Conditions: Can the temperature be lowered? Can the reaction time be shortened? Is your catalyst known to cause alkyne homocoupling?

    • Check for Inhibitor Compatibility: If you did not remove the storage inhibitor, it might be interfering with your desired reaction while still being insufficient to prevent polymerization under the reaction conditions. Conversely, if you removed the inhibitor, the "purified" monomer is now highly susceptible to polymerization and must be used immediately.

Section 3: Proactive Prevention - FAQs and Best Practices
Storage & Stability
Q: What are the absolute best-practice conditions for storing 1,3-Diethynyltetramethyldisiloxane to maximize its shelf life?

A: Proper storage is the most critical factor in preventing premature polymerization. The goal is to mitigate all potential initiation sources: heat, light, and atmospheric oxygen.

ParameterRecommended ConditionRationale & Key Insights
Temperature 2-8 °C (Refrigerated)Reduces the kinetic energy of molecules, drastically slowing the rate of thermally-induced radical formation and background reactions.[17][18][19]
Atmosphere Under inert gas (Argon or Nitrogen)Excludes oxygen, which is a key component in oxidative Glaser coupling and a precursor to peroxide-based radical initiators.[5][14] Argon is denser than air and often preferred for this reason.
Light Exposure Store in an amber glass bottle in the darkPrevents photochemical initiation of free radicals.[17] The amber glass filters out UV and other high-energy wavelengths.
Container Original manufacturer's bottle (e.g., Sure/Seal™)These bottles are designed with septa that allow for material removal via syringe under an inert atmosphere without compromising the headspace.[20][21] Always ensure the cap is tightly sealed.
Inhibitor Typically shipped with ~100-200 ppm BHT or similarA free-radical scavenger that terminates nascent polymer chains.[] Its presence is crucial for long-term stability. Do not remove it until just before use.
Handling & Inert Atmosphere Techniques
Q: What is the correct, step-by-step procedure for transferring the monomer from its storage bottle to my reaction flask?

A: Using proper inert atmosphere techniques is non-negotiable. The following protocol describes a standard transfer using a Schlenk line and a gas-tight syringe.

Experimental Protocol: Inert Atmosphere Transfer

  • Glassware Preparation: Ensure your reaction flask, syringe, and any needles are thoroughly cleaned and oven-dried (e.g., at 125°C overnight) to remove all traces of moisture and organic residues.[20][23] Assemble the flask while hot and allow it to cool under a positive pressure of inert gas (Argon or Nitrogen).

  • System Purge: Connect the reaction flask and the monomer bottle to a Schlenk line. Evacuate the headspace of the reaction flask and refill with inert gas. Repeat this "pump-purge" cycle three times to ensure the atmosphere is inert.

  • Syringe Purge: Take a clean, dry, gas-tight syringe with a long needle. Flush the syringe with inert gas from the Schlenk line 5-10 times to remove any air inside.[21]

  • Pressure Equalization: Ensure the monomer bottle is under a slight positive pressure of inert gas. This can be done by inserting a needle from the Schlenk line's gas manifold through the septum. Insert a second "vent" needle to avoid over-pressurizing.

  • Withdrawal: Pierce the septum of the monomer bottle with the purged syringe needle. Insert the needle tip below the liquid surface and slowly withdraw the required volume. The positive pressure in the bottle will help fill the syringe.

  • Transfer: Withdraw the syringe and quickly insert it through the septum of the prepared reaction flask. Inject the monomer.

  • Post-Transfer: Remove the syringe. If the reaction is not being started immediately, maintain a positive pressure of inert gas in the reaction flask. Replace the polypropylene cap on the monomer bottle to protect the septum.[21]

Fig. 2: Workflow for safe transfer using inert atmosphere techniques.
Inhibitors
Q: My synthesis is sensitive to phenolic inhibitors like BHT. Do I need to remove it, and if so, how?

A: Yes, if your reaction involves catalysts that are poisoned by phenols (e.g., certain transition metal catalysts or enzymatic processes), you must remove the inhibitor immediately prior to use. A "de-inhibited" monomer is extremely reactive and has a very short shelf life (hours at most), so it should be used at once.

Experimental Protocol: Inhibitor Removal by Column Chromatography

This is the most common and effective method.

  • Prepare the Column: Use a small glass chromatography column. The stationary phase should be a neutral material that will adsorb the polar phenolic inhibitor but allow the less polar disiloxane to pass through. Activated basic alumina is often effective. Pack the column using a non-polar, anhydrous, and deoxygenated solvent (e.g., hexane or toluene that has been passed through a solvent purification system).

  • Load the Monomer: Dissolve the inhibited 1,3-Diethynyltetramethyldisiloxane in a minimal amount of the anhydrous, deoxygenated eluent.

  • Elute: Carefully add the solution to the top of the column and begin eluting with the deoxygenated solvent, collecting the fractions.

  • Monitor: The monomer should elute quickly. Monitor the fractions by TLC. The inhibitor (BHT) is UV active and will move much more slowly than the desired product.

  • Combine & Concentrate: Combine the pure fractions containing the monomer. Remove the solvent under reduced pressure, being careful not to heat the flask excessively.

  • Immediate Use: The resulting clear, inhibitor-free monomer is now highly active. It should be placed under an inert atmosphere and used for the intended reaction without any delay.

References
  • Alkyne Reactivity - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials, 12(17), 2942. Retrieved from [Link]

  • Mei, J., et al. (2016). Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. Chinese Journal of Chemistry, 34(1), 36-50. Retrieved from [Link]

  • Walsh, P. J. (2010). All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. Organic chemistry highlights. Retrieved from [Link]

  • Huang, D., Qin, A., & Tang, B. Z. (2018). Transition Metal-catalyzed Click Polymerization. In Click Polymerization. Royal Society of Chemistry. Retrieved from [Link]

  • Claverie, J. P., & Soula, R. (2003). Transition Metal Catalyzed Polymerization in Aqueous Systems. Progress in Polymer Science, 28(4), 619-662. Retrieved from [Link]

  • Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Safety Data Sheet: 1,3-DIVINYLTETRAMETHYLDISILOXANE. (2014). Gelest, Inc. Retrieved from [Link]

  • Safety Data Sheet: 1,3-DIETHYLTETRAMETHYLDISILOXANE. (2016). Gelest, Inc. Retrieved from [Link]

  • Safety Data Sheet: 1,3-DIVINYLTETRAETHOXYDISILOXANE, 95%. (2015). Gelest, Inc. Retrieved from [Link]

  • Polymer Functionalization by Free Radical Addition to Alkynes. (2008). Journal of Polymer Science Part A: Polymer Chemistry, 46(22), 7386-7394. Retrieved from [Link]

  • Liu, J., Lam, J. W., & Tang, B. Z. (2015). Conjugated polymers developed from alkynes. National Science Review, 2(4), 433-447. Retrieved from [Link]

  • Sessions, L. B., et al. (2005). Alkyne-Functional Homopolymers and Block Copolymers through Nitroxide-Mediated Free Radical Polymerization of 4-(Phenylethynyl)styrene. Macromolecules, 38(5), 1547-1554. Retrieved from [Link]

  • Radical polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (n.d.). Retrieved from [Link]

  • Whittaker, M. R., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 50(5), 1757-1767. Retrieved from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • El-Dib, G., & El-Nahas, A. M. (2013). Mechanism of the Reaction of OH with Alkynes in the Presence of Oxygen. The Journal of Physical Chemistry A, 117(25), 5223-5231. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. (2021). Journal of Visualized Experiments. Retrieved from [Link]

  • Zhang, H., et al. (2018). Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization toward Functional Poly(tetrasubstituted furan)s. Macromolecules, 51(18), 7118-7124. Retrieved from [Link]

  • Reactions of Alkynes. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Investigations on the thermal stability of a MDI based polyurethane elastomer. (2010). Polymer Degradation and Stability, 95(2), 152-158. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in 1,3-Diethynyltetramethyldisiloxane Click Chemistry

Welcome to the technical support center for optimizing click chemistry reactions with 1,3-diethynyltetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing click chemistry reactions with 1,3-diethynyltetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you to solve challenges in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using 1,3-diethynyltetramethyldisiloxane in click chemistry?

A1: 1,3-Diethynyltetramethyldisiloxane serves as a dialkyne component in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction forms a stable triazole linkage with an azide-functionalized molecule. The disiloxane backbone offers unique properties such as flexibility, hydrophobicity, and thermal stability to the resulting structures.

Q2: What is the best catalyst system for CuAAC reactions with this substrate?

A2: The most common and effective catalyst system is a Copper(I) source.[4] This is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[2][5] To improve stability and prevent unwanted side reactions, a stabilizing ligand for Cu(I) is highly recommended.[4] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal for aqueous media.[4]

Q3: What are the most common solvents for this reaction?

A3: The choice of solvent largely depends on the solubility of your azide-containing substrate. A mixture of tert-butanol and water is a very common and effective solvent system.[6] Other options include DMF, DMSO, and various alcohols.[7][8] For biological applications, aqueous buffer systems are preferred.[9]

Q4: Does the reaction need to be performed under an inert atmosphere?

A4: The catalytically active species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) by atmospheric oxygen.[1][10] This oxidation can lead to lower yields. While not always strictly necessary, especially with an excess of a reducing agent like sodium ascorbate, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve reproducibility and yield.[6][10] Degassing the solvents prior to use is also a good practice.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common frustration in any chemical synthesis. In the context of 1,3-diethynyltetramethyldisiloxane click chemistry, a systematic approach can help identify the root cause.

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst The reaction mixture does not change color upon addition of all reagents.- Ensure your sodium ascorbate solution is freshly prepared; it can degrade over time.[12] - Use a new source of copper salt. - Increase the concentration of the reducing agent.
Oxygen Interference Reaction works inconsistently between experiments.- Degas all solvents by sparging with an inert gas (N₂ or Ar) or by using a freeze-pump-thaw technique.[11] - Run the reaction under a positive pressure of an inert gas.[6]
Poor Reagent Quality Check the purity of your azide and the 1,3-diethynyltetramethyldisiloxane by NMR or other analytical techniques.- Purify starting materials if necessary. Impurities can sometimes inhibit the catalyst.
Suboptimal Temperature The reaction is proceeding very slowly at room temperature.- While many click reactions work well at room temperature, gentle heating (e.g., 40-60°C) can sometimes increase the rate and yield, especially with sterically hindered substrates.[6][13]
Incorrect Stoichiometry Review your calculations for all reagents.- Ensure a 1:1 molar ratio of alkyne to azide functional groups. A slight excess of one reagent can sometimes be beneficial.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Is the Catalyst System Active? check_reagents->check_catalyst check_atmosphere Is Oxygen Being Excluded? check_catalyst->check_atmosphere Yes fresh_reagents Prepare Fresh Reducing Agent & Use New Copper Source check_catalyst->fresh_reagents No optimize_conditions Systematically Optimize Conditions check_atmosphere->optimize_conditions Yes degas Degas Solvents & Use Inert Atmosphere check_atmosphere->degas No success Improved Yield optimize_conditions->success fresh_reagents->check_catalyst degas->check_atmosphere

Caption: A workflow for troubleshooting low yields.

Issue 2: Formation of Side Products

The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkynes (Glaser coupling), which leads to the formation of a diyne.[1]

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Presence of Oxygen Analysis of the crude reaction mixture (e.g., by LC-MS or NMR) shows a product with a mass corresponding to the dimer of 1,3-diethynyltetramethyldisiloxane.- As with low yield, rigorous exclusion of oxygen is key. Degas solvents and use an inert atmosphere.[1][10]
Insufficient Reducing Agent Side product formation is observed even under an inert atmosphere.- Increase the amount of sodium ascorbate. A common starting point is 2-5 equivalents relative to the copper catalyst.[6]
Inadequate Ligand Concentration The reaction is sluggish and side products are forming.- Use a stabilizing ligand for Cu(I) such as TBTA or THPTA. A 1:5 ratio of copper to ligand is a good starting point.[14] The ligand helps to protect the Cu(I) from oxidation.[1]

Mechanism of Side Product Formation

Side_Product_Formation cluster_desired Desired CuAAC Pathway cluster_side_reaction Undesired Oxidative Homocoupling Alkyne R-C≡CH Triazole Triazole Product Alkyne->Triazole Azide R'-N₃ Azide->Triazole Cu_Catalyst Cu(I) Cu_Catalyst->Triazole Catalyzes Alkyne2 2 R-C≡CH Diyne R-C≡C-C≡C-R Alkyne2->Diyne Oxygen O₂ Oxygen->Diyne Oxidizes Cu_Catalyst2 Cu(I) Cu_Catalyst2->Diyne Catalyzes

Caption: Desired vs. undesired reaction pathways.

Issue 3: Purification Challenges

Purification can sometimes be complicated by the presence of copper salts and the ligand.

Potential Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Copper Contamination The purified product has a blue or green tint.- After the reaction, pass the mixture through a small plug of silica gel or alumina to remove the copper salts. - Washing the organic extract with an aqueous solution of EDTA or ammonia can help to chelate and remove residual copper.
Ligand Removal The ligand is co-eluting with the product during chromatography.- If using TBTA (which is relatively non-polar), ensure your chromatography solvent system has sufficient polarity to separate it from your product. - If your product is soluble in a non-polar solvent, you may be able to precipitate the ligand.
Product Insolubility The product precipitates from the reaction mixture.- This can sometimes be an advantage for purification. The precipitate can be collected by filtration and washed to remove impurities.[2]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol is a good starting point and can be scaled up as needed.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This should be made fresh for each use. [12]

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water (if using an aqueous system) or TBTA in DMSO/t-BuOH (for organic systems).

  • Reaction Setup:

    • In a vial, dissolve your azide (1 equivalent) and 1,3-diethynyltetramethyldisiloxane (0.5 equivalents, as it has two alkyne groups) in your chosen solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Add the ligand solution (e.g., 0.1 equivalents).

    • Add the CuSO₄ solution (e.g., 0.02 equivalents).

    • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.2 equivalents).[14]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 12 hours.[5]

  • Work-up and Purification:

    • If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - MDPI. Available from: [Link]

  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PubMed. Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available from: [Link]

  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Available from: [Link]

  • A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds - RSC Publishing. Available from: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC. Available from: [Link]

  • Review articles in ORGANOSILICON COMPOUNDS - ResearchGate. Available from: [Link]

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed. Available from: [Link]

  • Oxygen Coordination Promotes Single-Atom Cu(II)-Catalyzed Azide–Alkyne Click Chemistry without Reducing Agents | ACS Applied Materials & Interfaces. Available from: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - MDPI. Available from: [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. Available from: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed. Available from: [Link]

  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction | Request PDF - ResearchGate. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation This work was supported by The Skag - Jena Bioscience. Available from: [Link]

  • Rhenium Alkyne Catalysis: Sterics Control the Reactivity | Inorganic Chemistry. Available from: [Link]

  • Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media | ChemRxiv. Available from: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available from: [Link]

  • (PDF) Thiol-ene click reaction with preservation of the Si-H bond: a new approach for the synthesis of functional organosilicon compounds - ResearchGate. Available from: [Link]

  • Sterically Controlled Late-Stage C–H Alkynylation of Arenes | Journal of the American Chemical Society. Available from: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation - ResearchGate. Available from: [Link]

  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry · Benchling. Available from: [Link]

  • Low yields in Click rxn : r/OrganicChemistry - Reddit. Available from: [Link]

  • Light-Triggered Click Chemistry - PMC - NIH. Available from: [Link]

  • Glen Report 23.13 - New Products – Click Chemistry Update. Available from: [Link]

  • Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica - ResearchGate. Available from: [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available from: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. Available from: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. Available from: [Link]

  • RNA. Available from: [Link]

  • Purification of THP protected compound : r/Chempros - Reddit. Available from: [Link]

Sources

Troubleshooting

Ideal laboratory storage conditions for 1,3-Diethynyltetramethyldisiloxane stability

Technical Support Center: 1,3-Diethynyltetramethyldisiloxane Welcome to the technical support center for 1,3-Diethynyltetramethyldisiloxane (CAS No. 13355-03-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3-Diethynyltetramethyldisiloxane

Welcome to the technical support center for 1,3-Diethynyltetramethyldisiloxane (CAS No. 13355-03-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this versatile chemical intermediate in your experiments. Proper storage and handling are critical for obtaining reproducible results, and this document provides in-depth answers to common questions and solutions to potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3-Diethynyltetramethyldisiloxane?

A1: The long-term stability of 1,3-Diethynyltetramethyldisiloxane is contingent on strict control of its storage environment. The molecule's reactivity is primarily dictated by its two terminal ethynyl (acetylene) groups and the central siloxane bond. The ideal conditions mitigate the risks of polymerization, oxidation, and hydrolysis. For a summary of key storage parameters, please refer to Table 1.

  • Temperature: Store refrigerated at 2-8°C. This low temperature minimizes the rate of potential degradation reactions and discourages polymerization of the ethynyl groups. While many siloxanes exhibit high thermal stability, with some stable up to 300°C, the reactive nature of the terminal alkynes in this specific molecule necessitates cooler temperatures for long-term storage.[1][2]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is the most critical parameter. Oxygen can lead to oxidative degradation or coupling of the alkyne moieties.[3] Furthermore, the siloxane backbone can be susceptible to slow hydrolysis in the presence of moisture, a reaction that can be catalyzed by acidic or basic impurities.[4][5]

  • Light: Store in an amber or opaque vial to protect from light. UV exposure can initiate radical-based polymerization of the ethynyl groups, leading to the formation of undesirable oligomers or polymers.[6]

  • Container: Use the original manufacturer's vial, which is typically sealed with a high-quality septum cap. If transferring is necessary, use a clean, dry glass container with a PTFE-lined cap and purge thoroughly with an inert gas before sealing.

Q2: How should I handle the compound upon receipt and for routine use?

A2: Proper handling technique is as crucial as storage. Upon receipt, visually inspect the container for any signs of damage. The compound should be a clear, colorless liquid.[]

For routine use, follow these steps:

  • Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial, which could compromise the compound's integrity.[4]

  • Use a dry, inert gas (argon or nitrogen) to create a positive pressure blanket over the liquid before withdrawing your sample.

  • Employ syringe techniques for transfer. Use a clean, dry, gas-tight syringe to pierce the septum and withdraw the required amount.

  • After withdrawal, ensure the vial is securely sealed and re-paraffined if necessary before returning it to cold storage.

Q3: What are the primary signs of degradation?

A3: Degradation can manifest in several ways. Visually, you may observe a change in color (yellowing), an increase in viscosity, or the formation of a precipitate or gel. These are often signs of polymerization. Chemically, degradation can be more subtle. We highly recommend performing a quality control check via NMR or FT-IR spectroscopy upon receipt to establish a baseline, and then periodically before critical experiments (see Protocol 1).

Q4: What materials are incompatible with 1,3-Diethynyltetramethyldisiloxane?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][8] Oxidizing agents can react violently with the alkyne groups. Acids and bases can catalyze the hydrolysis of the siloxane bond or promote unwanted reactions of the ethynyl groups. The compound is also reactive with water and moisture, especially over long periods or at elevated temperatures.[4][5]

Data Summary Table

ParameterRecommended ConditionRationale & Scientific Principle
Temperature 2–8°CReduces kinetic rate of polymerization and other degradation pathways.
Atmosphere Dry, Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of ethynyl groups and moisture-induced hydrolysis of the siloxane bond.[4]
Light Exposure Store in Dark/Amber VialPrevents UV-initiated free-radical polymerization of the alkyne functionalities.[6]
Container Original Manufacturer's Vial or Glass with PTFE-lined capEnsures an inert and dry storage environment with a proper seal.
Incompatibilities Oxidizing Agents, Strong Acids/Bases, MoisturePrevents exothermic reactions, and catalytic degradation of the siloxane and ethynyl functional groups.[3][5][8]

Troubleshooting Guide

This section addresses common experimental issues that may arise from compromised 1,3-Diethynyltetramethyldisiloxane.

Problem: My reaction yields are low/inconsistent, or the reaction failed entirely.

This is the most common symptom of a degraded reagent. The ethynyl groups are the primary reactive sites for many applications, such as in Sonogashira couplings or click chemistry.[9][10] If these groups have polymerized or oxidized, the molar concentration of the active species is reduced, leading to poor outcomes.

  • Diagnostic Steps:

    • Verify Handling: Did you allow the vial to warm to room temperature before opening? Was the transfer performed under a strict inert atmosphere?

    • Assess Purity: Perform a quality check using the protocol below (Protocol 1). Compare the spectrum to the baseline you established upon receipt or to a reference spectrum. Look for diminished alkyne C-H or C≡C signals (if applicable in your analysis method) or the appearance of new, broad peaks indicative of polymers.

    • Review Reaction Setup: Could moisture or oxygen have been introduced elsewhere in your reaction setup? Ensure all solvents are anhydrous and the reaction vessel was properly purged.

Problem: I observed a gel-like substance or solid precipitate in my stock vial.

This is a clear visual indicator of advanced degradation, most likely polymerization. The compound is likely unusable for quantitative applications.

  • Actionable Advice:

    • Do not use the material. The presence of oligomers and polymers will make accurate measurement impossible and these species may interfere with your reaction.

    • Dispose of the material according to your institution's hazardous waste guidelines.

    • Review your storage and handling procedures to prevent this from occurring with a new batch. Ensure the vial cap is providing a hermetic seal and that inert atmosphere techniques are rigorously followed.

Experimental Protocols

Protocol 1: Quality Control (QC) Analysis via ¹H NMR Spectroscopy

This protocol provides a self-validating system to confirm the integrity of 1,3-Diethynyltetramethyldisiloxane before use.

Objective: To verify the chemical structure and purity of the compound and check for signs of degradation.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, carefully withdraw ~2-5 µL of 1,3-Diethynyltetramethyldisiloxane using a dry microsyringe.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a suitable solvent as it is aprotic and will not react with the compound.

  • Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Expected Peaks: The spectrum of pure 1,3-Diethynyltetramethyldisiloxane should show two primary signals:

      • A sharp singlet corresponding to the methyl protons on the silicon atoms (Si-(CH₃)₂), typically around δ 0.2 ppm.

      • A sharp singlet corresponding to the acetylenic protons (-C≡CH), typically around δ 2.4 ppm.

    • Signs of Degradation:

      • The appearance of broad peaks, particularly in the aliphatic region, may indicate polymerization.

      • A decrease in the integration value of the acetylenic proton signal relative to the methyl proton signal suggests degradation of the key functional group.

      • The presence of unexpected sharp peaks could indicate contamination or hydrolysis byproducts.

Logical Relationships Diagram

The following diagram outlines the troubleshooting workflow for issues related to 1,3-Diethynyltetramethyldisiloxane stability.

G cluster_0 cluster_1 cluster_2 A Experimental Issue Observed (e.g., Low Yield, Failed Reaction) B Was compound handled under inert atmosphere? A->B C Was vial warmed to RT before opening? B->C Yes E Potential Cause: Improper Handling (Moisture/O₂ Contamination) B->E No D Perform QC Analysis (e.g., NMR - Protocol 1) C->D Yes C->E No F Spectrum matches baseline? D->F G Potential Cause: Reagent Degradation (Polymerization/Hydrolysis) F->G No H Issue is likely with other reagents or reaction conditions. F->H Yes

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Optimization

Troubleshooting incomplete conversion in 1,3-Diethynyltetramethyldisiloxane synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethynyltetramethyldisiloxane. Recognizing the nua...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diethynyltetramethyldisiloxane. Recognizing the nuances of organometallic chemistry, this document provides in-depth troubleshooting for common issues, particularly incomplete conversion, encountered during its preparation via the Grignard reaction. Our approach is rooted in mechanistic understanding to empower you to diagnose and resolve experimental challenges effectively.

Core Synthesis Protocol: Grignard-based Ethynylation

The most prevalent and reliable method for synthesizing 1,3-diethynyltetramethyldisiloxane involves the reaction of a suitable ethynylating agent with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The use of an ethynyl Grignard reagent is a standard approach.

Reaction Scheme:
Reagents and Materials:
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
1,3-DichlorotetramethyldisiloxaneC₄H₁₂Cl₂OSi₂203.21Moisture-sensitive liquid, corrosive.[1]
Magnesium TurningsMg24.31Requires activation to remove passivating oxide layer.[2]
Ethyl Bromide (for Grignard preparation)C₂H₅Br108.97Used to prepare EtMgBr for subsequent transmetalation with acetylene.
Acetylene GasC₂H₂26.04Gaseous terminal alkyne with acidic protons.[3]
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11Essential solvent for stabilizing the Grignard reagent.[4]
Iodine (activator)I₂253.81Common agent for activating magnesium.[2]
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49Used for quenching the reaction.
Step-by-Step Methodology:

Part A: Preparation of Ethynylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout.

  • Magnesium Activation: Place magnesium turnings (2.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask until the iodine vapor is visible and its color dissipates upon reaction with the magnesium surface.[2] Allow the flask to cool.

  • Grignard Formation: Add anhydrous THF to the activated magnesium. Slowly add a solution of ethyl bromide (2.1 eq.) in anhydrous THF via the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should proceed to a gentle reflux.

  • Acetylene Bubbling: Once the ethylmagnesium bromide has formed (solution turns cloudy gray), cool the flask in an ice bath. Bubble dry acetylene gas through the solution at a steady rate. The terminal proton of acetylene is acidic and will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane gas.[3] It is critical to maintain the temperature at or below 20°C to prevent disproportionation of the ethynylmagnesium halide.[5]

Part B: Synthesis of 1,3-Diethynyltetramethyldisiloxane

  • Substrate Addition: Prepare a solution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 eq.) in anhydrous THF. Add this solution dropwise to the freshly prepared ethynylmagnesium bromide solution at 0-10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to drive the reaction to completion.

  • Workup (Quenching): Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Troubleshooting Guide
Q1: My reaction suffers from low yield and incomplete conversion. Analysis shows significant unreacted 1,3-dichlorotetramethyldisiloxane. What are the primary causes?

This is the most common issue and typically points to one of three areas: the quality of the Grignard reagent, the reaction conditions, or the integrity of the starting materials.

  • Answer 1.1: Compromised Grignard Reagent

    • Causality: Grignard reagents are extremely strong bases and nucleophiles, making them highly reactive with protic sources, oxygen, and carbon dioxide.[6][7] Exposure to atmospheric moisture or oxygen during preparation or storage rapidly degrades the reagent, reducing its effective concentration and leading to incomplete conversion.[8][9] The reagent can also undergo homocoupling or react with the solvent over time.[4][10]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried and cooled under an inert atmosphere. Use high-purity, anhydrous solvents.

      • Use Freshly Prepared Reagent: Grignard reagents, especially those in THF, have limited shelf stability.[10] Always use a freshly prepared solution for best results.

      • Titrate the Grignard Reagent: Before adding the disiloxane substrate, it is crucial to determine the exact molarity of your Grignard reagent. A simple titration (e.g., with a known concentration of I₂ or a salophen-based indicator) provides the active concentration. This allows for precise stoichiometric control, preventing the under-use of the ethynylating agent.

  • Answer 1.2: Suboptimal Reaction Conditions

    • Causality: The double displacement of chloride on the silicon centers is a sequential process. Insufficient thermal energy or reaction time may lead to the formation of the mono-substituted intermediate (1-chloro-3-ethynyltetramethyldisiloxane) without progressing to the final di-substituted product.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. If the reaction stalls, this will be evident.

      • Increase Reflux Time: If conversion is incomplete after the standard 2-4 hours, extend the reflux period. Monitor every 2 hours until no further change is observed.

      • Verify Stoichiometry: Ensure you are using at least 2.0 equivalents of the active Grignard reagent relative to the dichlorodisiloxane. A slight excess (2.1-2.2 eq.) is often recommended to compensate for any minor degradation and drive the reaction to completion.

Q2: I'm observing a significant amount of the mono-substituted intermediate (1-chloro-3-ethynyltetramethyldisiloxane) even after extended reaction times. How can I favor di-substitution?
  • Answer 2.1: Reverse Addition and Stoichiometry

    • Causality: If the Grignard reagent is added to the dichlorodisiloxane, localized areas of sub-stoichiometric Grignard concentration can exist, favoring the mono-substitution product. This is a classic problem in di-functionalization reactions.

    • Troubleshooting Protocol:

      • Employ Reverse Addition: The standard protocol correctly advises adding the dichlorodisiloxane to the Grignard reagent. This ensures that the electrophile is always in the presence of an excess of the nucleophile, statistically favoring the second substitution event immediately after the first.

      • Control Addition Rate: Add the dichlorodisiloxane solution slowly. A rapid addition can increase the instantaneous concentration of the electrophile and the mono-substituted intermediate, giving it a higher probability of persisting.

      • Ensure Molar Excess: Re-verify the concentration of your Grignard reagent via titration and use a definitive excess (e.g., 2.2 equivalents).

Q3: My Grignard formation is sluggish or fails to initiate entirely.
  • Answer 3.1: Magnesium Activation is Key

    • Causality: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[2] This induction period can be lengthy or fail completely if the oxide layer is not disrupted.

    • Troubleshooting Protocol:

      • Chemical Activation: Adding a small crystal of iodine is the most common method. The I₂ etches the MgO layer, exposing fresh magnesium.[2]

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in situ (under inert gas) can break the oxide layer.

      • Use an Initiator: Adding a few drops of a pre-formed Grignard reagent or an entrainer like 1,2-dibromoethane can initiate the reaction. The 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, and its action can be visually confirmed by the bubbling.[2]

      • Sonication: Using an ultrasonic bath can also help break the passivating layer and initiate the reaction.

Experimental & Troubleshooting Workflows
Diagram 1: General Synthesis Workflow

A visualization of the standard protocol for synthesizing 1,3-diethynyltetramethyldisiloxane.

cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Core Reaction cluster_workup Part C: Workup & Purification prep_1 Activate Mg Turnings (Iodine, Heat) prep_2 Form Ethylmagnesium Bromide (EtBr in Anhydrous THF) prep_1->prep_2 prep_3 Bubble Acetylene Gas (0-10°C) prep_2->prep_3 prep_4 Titrate Grignard (Confirm Molarity) prep_3->prep_4 react_1 Slowly Add Dichlorodisiloxane (in Anhydrous THF, 0-10°C) prep_4->react_1 react_2 Warm to RT, then Reflux (2-4 hours) react_1->react_2 react_3 Monitor Progress (TLC/GC) react_2->react_3 work_1 Quench with aq. NH₄Cl (Ice Bath) react_3->work_1 work_2 Extract with Ether work_1->work_2 work_3 Dry & Concentrate work_2->work_3 work_4 Vacuum Distillation work_3->work_4 decision decision action action start Incomplete Conversion Observed decision_grignard Grignard Reagent Active & Correct Molarity? start->decision_grignard Step 1: Assess Reagent action_titrate Prepare Fresh Reagent. Ensure Anhydrous Conditions. Titrate Before Use. decision_grignard->action_titrate No decision_conditions Reaction Conditions Optimal? decision_grignard->decision_conditions Yes action_conditions Increase Reflux Time. Ensure Stoichiometric Excess (2.2 eq). Use Reverse Addition. decision_conditions->action_conditions No decision_sm Starting Material (Dichlorodisiloxane) Pure? decision_conditions->decision_sm Yes action_sm Purify Starting Material (e.g., Distillation). Verify by NMR/GC. decision_sm->action_sm No action_reassess Re-evaluate Setup for Leaks. Consider Alternative Catalysis (e.g., Cu(I) salts). [1] decision_sm->action_reassess Yes

Caption: Troubleshooting Flowchart for Incomplete Conversion Issues.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different solvent instead of THF?

    • A: While diethyl ether can be used for many Grignard reactions, THF is generally preferred for its higher boiling point (allowing for higher reaction temperatures) and its superior ability to solvate and stabilize the organomagnesium species, which can increase reactivity. [4]

  • Q: Is a copper catalyst necessary?

    • A: For this specific transformation, a copper catalyst is generally not required. However, in related C-C bond-forming reactions involving Grignard reagents, catalytic amounts of copper(I) salts like CuI or CuCl can sometimes improve yields and reaction rates, particularly with less reactive halides. [11][12]If standard methods fail, it could be considered an optimization step.

  • Q: How should I purify the final product?

    • A: Vacuum distillation is the most effective method for purifying 1,3-diethynyltetramethyldisiloxane, as it is a relatively volatile liquid. It effectively separates the product from non-volatile magnesium salts and higher-boiling oligomeric side products. Careful fractionation is needed to separate it from any remaining starting material or mono-substituted intermediate.

  • Q: What are the key safety precautions?

    • A: The primary hazards involve the high reactivity of Grignard reagents. The reaction is highly exothermic and can generate flammable gases (ethane). It must be conducted under an inert atmosphere, away from water and air. [8]Anhydrous solvents like THF can form explosive peroxides and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

References
  • Reactions of organocopper reagents - Wikipedia. Wikipedia. [Link]

  • What do Grignard reagents in ether decompose into over time? : r/chemistry - Reddit. Reddit. [Link]

  • Hydrolysis Grignard Reactions and Reduction - Bartleby.com. Bartleby. [Link]

  • Grignard decomposition : r/chemistry - Reddit. Reddit. [Link]

  • New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents. Thieme Chemistry. [Link]

  • Copper nanoparticle-catalyzed cross-coupling of alkyl halides with Grignard reagents - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Reddit. [Link]

  • EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING BETWEEN 3-HALO-4-ALKOXYBENZOATES AND BROMOISOPRENOIDS. St. Mary's College of Maryland. [Link]

  • Cu-Catalyzed Alkylation of Grignard Reagents: A New Efficient Procedure - ResearchGate. ResearchGate. [Link]

  • Grignard reagent - Wikipedia. Wikipedia. [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane - ResearchGate. ResearchGate. [Link]

  • How does Grignard reagent react with alkyne? - Quora. Quora. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • TRIMETHYLSILYLACETYLENE - Organic Syntheses. Organic Syntheses. [Link]

  • Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Diethynyltetramethyldisiloxane (DTDS) Cross-Linking

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of siloxane network synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complexities of siloxane network synthesis. 1,3-Diethynyltetramethyldisiloxane (DTDS) (CAS: 4180-02-3) is a highly versatile bifunctional silane featuring two terminal alkynes flanking a flexible tetramethyldisiloxane core 1.

DTDS is primarily utilized in two orthogonal cross-linking paradigms: Platinum-catalyzed hydrosilylation (reacting with Si-H functionalized polymers) and Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) (reacting with diazides). While highly efficient, both pathways are susceptible to specific side reactions that compromise network integrity, mechanical modulus, and optical clarity. This guide provides causal explanations and field-proven troubleshooting protocols to mitigate these issues.

Section 1: Platinum-Catalyzed Hydrosilylation Troubleshooting

FAQ 1: Why is my DTDS-cured siloxane network exhibiting premature gelation, discoloration, and a lower-than-expected cross-link density?

Root Cause: The formation of Platinum colloids leading to dehydrogenative silylation and alkyne homocoupling. During the catalytic cycle of standard catalysts (like Karstedt's or Speier's), active Pt(0) can aggregate into inactive colloidal particles 2. These colloids catalyze off-cycle reactions, including the dehydrogenative coupling of the terminal alkynes on DTDS. This consumes the alkyne functional groups without forming the desired Si-C cross-links, leading to stoichiometric imbalance and distinct discoloration (yellowing or browning).

Solution: Implement cyclodiene additives. The addition of 1,5-cyclooctadiene (COD) at low molar ratios (e.g., 1:1 to 2:1 COD:Pt) acts as a stabilizing ligand for the active Pt(0) species. This suppresses colloid formation, thereby reducing side reactions, improving product color, and allowing for lower overall platinum loadings [[3]]().

FAQ 2: How can I ensure linear network extension and prevent the formation of isomeric defects during DTDS hydrosilylation?

Root Cause: Poor regioselectivity. Hydrosilylation of terminal alkynes can yield three isomeric products: the desired anti-Markovnikov β -(E)-vinylsilane, the β -(Z)-vinylsilane, and the Markovnikov α -vinylsilane 4. High α -addition creates branched, sterically hindered defects in the polymer network, altering its mechanical properties.

Solution: Catalyst selection is critical. While Speier's catalyst (H₂PtCl₆) often yields heterogeneous mixtures of α and β isomers, Karstedt's catalyst generally favors the β -(E) product in non-polar media 2. For absolute regiocontrol, consider advanced single-atom Pt catalysts (e.g., Pt1/ γ -Al₂O₃), which have demonstrated up to 97% selectivity for the desired anti-Markovnikov hydrosilylation products without reduction-induced aggregation 5.

G DTDS DTDS + Si-H Polymer PtCat Pt Catalyst DTDS->PtCat Coordination Beta β-(E)-Vinylsilane PtCat->Beta Anti-Markovnikov Alpha α-Vinylsilane PtCat->Alpha Markovnikov Homocouple Alkyne Homocoupling PtCat->Homocouple Pt Colloid / O2

Fig 1: Pt-catalyzed hydrosilylation pathways of DTDS showing desired cross-linking vs. side reactions.

Section 2: CuAAC "Click" Cross-Linking Troubleshooting

FAQ 3: When curing DTDS with a diazide, the resulting polymer has a bimodal molecular weight distribution and is unusually brittle. What went wrong?

Root Cause: Glaser Coupling. While CuAAC is highly orthogonal, the Cu(I) catalyst is easily oxidized to Cu(II) upon exposure to ambient oxygen. Cu(II) catalyzes the Glaser coupling—an oxidative homocoupling of the terminal alkynes on DTDS to form rigid 1,3-diyne linkages 6. This side reaction can consume up to 20% of the alkyne functional groups intended for the azide, throwing off the stoichiometric balance and creating brittle, highly cross-linked diyne domains 7.

Solution: Utilize excess reducing agents and strict anaerobic conditions. Adding an excess of sodium ascorbate continuously reduces any formed Cu(II) back to the active Cu(I) state, completely suppressing the Glaser coupling pathway 8.

G DTDS DTDS + Diazide CuI Cu(I) Catalyst DTDS->CuI Catalysis CuII Cu(II) Species CuI->CuII O2 Exposure Triazole 1,2,3-Triazole Network CuI->Triazole CuAAC Click Glaser 1,3-Diyne Linkage CuII->Glaser Oxidative Coupling Ascorbate Sodium Ascorbate Ascorbate->CuII Reduces to Cu(I)

Fig 2: CuAAC cross-linking of DTDS illustrating the Glaser coupling side reaction and its mitigation.

Section 3: Validated Experimental Protocols

Protocol A: Optimized Pt-Catalyzed Hydrosilylation of DTDS

This protocol utilizes COD stabilization to prevent colloid formation, ensuring a self-validating clear solution throughout the cure.

  • Preparation: In a dry, nitrogen-purged Schlenk flask, dissolve the Si-H functionalized pre-polymer and DTDS (1:1 molar ratio of Si-H to alkyne) in anhydrous toluene.

  • Catalyst Stabilization: Pre-mix Karstedt's catalyst (Pt₂(dvs)₃) with 1,5-cyclooctadiene (COD) at a 1:2 Pt:COD molar ratio in a separate glass vial. Incubate for 10 minutes at room temperature to allow complete ligand exchange.

  • Initiation: Inject the stabilized Pt catalyst mixture into the reaction flask to achieve a final Pt concentration of 5-10 ppm.

  • Curing & Validation: Stir at 60°C for 4 hours. Self-Validation Check: The reaction mixture must remain optically clear. The absence of black precipitates (Pt colloids) visually confirms that the COD has successfully stabilized the Pt(0) state, preventing off-cycle dehydrogenative side reactions.

Protocol B: CuAAC Cross-Linking with Suppressed Glaser Coupling

This protocol uses stoichiometric excess of a reducing agent to dynamically prevent Cu(II) accumulation.

  • Solvent Degassing: Sparge the reaction solvent (e.g., DMF or a THF/Water mixture) with Argon for 30 minutes to remove dissolved oxygen.

  • Reagent Mixing: Add DTDS and the target diazide (1:1 alkyne:azide ratio) to the degassed solvent under an Argon atmosphere.

  • Reducing Agent Addition: Add sodium ascorbate (0.5 equivalents relative to the alkyne). This large excess is critical to continuously scrub any formed Cu(II).

  • Catalyst Addition & Validation: Add CuSO₄·5H₂O (0.05 equivalents). Self-Validation Check: The solution will initially flash blue (Cu²⁺) but must rapidly turn colorless or pale yellow. This colorimetric shift is your absolute confirmation that the copper has been reduced to the catalytically active Cu(I) state, rendering Glaser coupling impossible.

  • Reaction: Stir at room temperature for 12 hours to achieve full network formation.

Section 4: Quantitative Data Summaries

Table 1: Impact of Pt Catalyst and Additives on DTDS Hydrosilylation Side Reactions

Catalyst SystemPrimary ProductMajor Side ReactionColloid Formation
Speier's Catalyst (H₂PtCl₆)Mixed α / β isomersHigh Alkyne HomocouplingHigh
Karstedt's Catalyst β -(E)-VinylsilaneDehydrogenative SilylationModerate
Karstedt's + COD (1:2 ratio) β -(E)-VinylsilaneSuppressedNone (Stabilized)
Pt1/ γ -Al₂O₃ (Single Atom) β -(E)-Vinylsilane (>97%)SuppressedNone

Table 2: Influence of Reaction Conditions on Glaser Coupling in CuAAC

ConditionPrimary Cu Oxidation StateGlaser Coupling (Diyne %)Resulting Network Property
Aerobic, No Reducing AgentCu(I) Cu(II)High (~20%)Brittle, Bimodal MW
Anaerobic, No Reducing AgentCu(I)Low (<5%)Moderate Elasticity
Aerobic, Excess Na-AscorbateMaintained Cu(I)Suppressed (0%)Ideal Elastomer

Section 5: References

  • Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents. URL:

  • A comparative examination of platinum catalysts for the direct hydrosilylation of alkenoic acids - Canadian Science Publishing. URL:[Link]

  • Boosting Anti-Markovnikov Hydrosilylation Performance with Partially Charged Platinum Single Atoms on Nonreducible γ-Al₂O₃ - ACS Catalysis. URL:[Link]

  • Hydrosilylation - Chemistry LibreTexts. URL:[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1,3-Diethynyltetramethyldisiloxane Curing

Welcome to the Advanced Materials Support Center. For researchers and drug development professionals, 1,3-Diethynyltetramethyldisiloxane (DEDMS) is a highly versatile building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Center. For researchers and drug development professionals, 1,3-Diethynyltetramethyldisiloxane (DEDMS) is a highly versatile building block. Its terminal alkynes and flexible siloxane backbone offer distinct crosslinking pathways to create biocompatible silicone matrices for controlled drug release implants, robust microfluidic devices, and functionalized nanocarriers.

This guide synthesizes field-proven insights and mechanistic causality to help you select the optimal catalyst and troubleshoot common curing issues.

Catalyst Selection Matrix

Selecting the correct catalytic pathway is the foundation of a successful cure. Below is a comparison of the three primary curing mechanisms for DEDMS.

Curing MechanismPreferred Catalyst SystemCo-ReactantPrimary Biotech/Pharma ApplicationKey Advantage
Hydrosilylation Karstedt's Catalyst (Pt(0))Si-H PolysiloxanesTunable elastomer implants for sustained drug releaseBiocompatible; no volatile byproducts.
Glaser Coupling CuCl / TMEDA / O₂None (Self-coupling)Rigid microfluidic chips; high-temp sterilizationForms robust diacetylene (-C≡C-C≡C-) networks.
CuAAC (Click) Cu(I) / AscorbateAzide-terminated PEGsSurface functionalization of targeted nanocarriersHighly specific; orthogonal to biological groups.

Mechanistic Pathway Visualizations

Understanding the molecular journey of your reagents is critical for troubleshooting. Below are the validated reaction pathways for the two most common bulk-curing methods.

Hydrosilylation A 1,3-Diethynyltetramethyldisiloxane (Terminal Alkynes) E Migratory Insertion (Alkyne Coordination) A->E B Si-H Crosslinker (e.g., PMHS) D Oxidative Addition (Pt-H-Si Complex) B->D C Pt(0) Catalyst (Karstedt's Catalyst) C->D Activation D->E F Reductive Elimination E->F F->C Catalyst Regeneration G Cured Siloxane Network (Vinyl-Silane Linkages) F->G

Pt-Catalyzed Hydrosilylation Pathway of 1,3-Diethynyltetramethyldisiloxane.

GlaserCoupling A 1,3-Diethynyltetramethyldisiloxane (Terminal Alkynes) C Copper Acetylide Intermediate A->C B Cu(I) / Cu(II) Catalyst + TMEDA Ligand B->C Base-assisted Deprotonation D O2 (Oxidant) Electron Transfer C->D E Diacetylene C-C Coupling (-C≡C-C≡C-) D->E Oxidation to Cu(II) E->B Catalyst Regeneration F Conjugated Thermoset / Ceramic Precursor E->F

Cu-Catalyzed Oxidative Glaser Coupling of 1,3-Diethynyltetramethyldisiloxane.

Troubleshooting FAQs

Q1: Why is my DEDMS-hydrosiloxane mixture remaining tacky even after extended heating with Karstedt's catalyst? A1: This is a classic case of catalyst trapping. Terminal alkynes in DEDMS act as strong σ-donors and π-acceptors. While this allows them to coordinate effectively with Pt(0) catalysts to form 1[1], an excess of alkyne relative to the active catalyst can lead to over-coordination. This traps the platinum in an inactive resting state, halting the migratory insertion step. Solution: Ensure a strict stoichiometric ratio of Si-H to alkyne (typically 1.2:1 to account for side reactions). If tackiness persists, increase the curing temperature to 80°C to overcome the activation barrier of the highly stable Pt-alkyne intermediate.

Q2: How can I prevent runaway exothermic reactions when bulk-curing DEDMS with Si-H crosslinkers for thick implantable devices? A2: Hydrosilylation is highly exothermic. In bulk matrices, poor heat dissipation accelerates the reaction exponentially. Solution: Introduce a volatile inhibitor such as 1-ethynyl-1-cyclohexanol (typically 0.1 wt%). The causality here is competitive binding: the inhibitor temporarily coordinates to the Pt center, preventing the oxidative addition of the Si-H bond at room temperature. Upon heating above 60°C, the inhibitor dissociates or volatilizes, allowing the cure to proceed uniformly without thermal runaway.

Q3: During oxidative Glaser coupling, my polymer network exhibits poor thermal stability and dark discoloration. How do I fix this? A3: Glaser coupling utilizes CuCl and TMEDA in the presence of oxygen to form conjugated diacetylene (-C≡C-C≡C-) bridges, creating 2[2]. However, trapped copper residues act as pro-oxidants, catalyzing premature thermal degradation of the siloxane backbone. Solution: Implement a post-cure wash. Swell the cured matrix in a solvent like THF and wash with a 0.1 M aqueous EDTA solution. EDTA aggressively chelates the residual Cu ions, pulling them out of the organic matrix and restoring the intrinsic thermal stability of the diacetylene-siloxane network.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol must act as a self-validating system.

Protocol A: Pt-Catalyzed Hydrosilylation (Elastomer Formulation)

Objective: Produce a biocompatible, bubble-free silicone matrix.

  • Preparation: In a planetary mixer, combine DEDMS and a multi-functional Si-H crosslinker (e.g., polymethylhydrosiloxane) at a molar ratio of 1:1.2 (Alkyne:Si-H).

  • Inhibition: Add 0.1 wt% 1-ethynyl-1-cyclohexanol and mix for 5 minutes.

  • Catalysis: Introduce Karstedt’s catalyst to achieve a final Pt concentration of 10-20 ppm. Mix under a vacuum (10 torr) for 10 minutes to simultaneously distribute the catalyst and degas the mixture.

  • Curing: Pour the mixture into the desired mold. Cure in a convection oven at 80°C for 2 hours, followed by a post-cure at 120°C for 1 hour.

  • Validation: Analyze the cured matrix via ATR-FTIR. The protocol is successful if the characteristic alkyne C-H stretch (~3280 cm⁻¹) and Si-H stretch (~2120 cm⁻¹) have completely disappeared.

Protocol B: Cu-Catalyzed Glaser Coupling (Rigid Thermoset)

Objective: Synthesize a highly crosslinked diacetylene-siloxane network.

  • Preparation: Dissolve DEDMS in a minimal amount of toluene.

  • Catalyst Complexation: In a separate vial, dissolve CuCl (5 mol% relative to alkyne) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%) in pyridine. The solution will turn deep blue/green, indicating active complex formation.

  • Reaction: Add the catalyst solution to the DEDMS. Bubble dry air or O₂ through the mixture at a controlled rate of 10 mL/min while stirring at 60°C for 24 hours.

  • Purification: Precipitate the resulting viscous pre-polymer in cold methanol. Filter and wash extensively with 0.1 M EDTA to remove copper residues.

  • Thermal Curing: Cast the pre-polymer into a mold and heat under an inert argon atmosphere at 150°C for 4 hours to complete the topochemical crosslinking of the diacetylene units.

References

  • Source: Google Patents (JP2014520904A)
  • Fire and Polymers II.
  • Disila-Phantolide and Derivatives: Synthesis and Olfactory Characterization of Silicon-Containing Derivatives Source: ACS Publications URL
  • A facile route for the preparation of azide-terminated polymers.

Sources

Reference Data & Comparative Studies

Validation

Validation of 1,3-Diethynyltetramethyldisiloxane Purity via Gas Chromatography: A Comparative Analysis

An In-Depth Technical Guide The purity of 1,3-Diethynyltetramethyldisiloxane is paramount. Its bifunctional nature, featuring reactive ethynyl groups, makes it a key monomer in the synthesis of silicon-containing polymer...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

The purity of 1,3-Diethynyltetramethyldisiloxane is paramount. Its bifunctional nature, featuring reactive ethynyl groups, makes it a key monomer in the synthesis of silicon-containing polymers, coatings, and resins. The presence of impurities, such as residual starting materials, cyclic siloxanes, or hydrolysis byproducts, can significantly impact polymerization kinetics, final product properties, and overall performance. Therefore, a robust, validated analytical method is not merely a quality control check but a fundamental component of predictable and reproducible materials development.

The Rationale for Gas Chromatography

Gas chromatography is the technique of choice for analyzing volatile and thermally stable compounds like 1,3-Diethynyltetramethyldisiloxane. The fundamental principle involves vaporizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For this specific analyte, GC offers an unparalleled combination of high resolution, sensitivity, and quantitative accuracy.

The selection of a Flame Ionization Detector (FID) is a deliberate choice for this application. The FID is a robust, near-universal detector for hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantifying both the main component and any organic impurities.[1] While Mass Spectrometry (MS) offers superior identification capabilities, GC-FID provides a more cost-effective and straightforward solution for routine purity assessments where impurity identities are generally known.[2]

Experimental Workflow and Logic

The analytical process follows a logical progression from sample preparation through to data analysis and validation. The objective is to ensure that each step contributes to a final, unambiguous purity value that is both accurate and precise.

G Figure 1: GC Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation Sample 1. Receive Sample (1,3-Diethynyltetramethyldisiloxane) Dilution 2. Precise Dilution (e.g., in Acetone) Sample->Dilution Vialing 3. Transfer to GC Vial Dilution->Vialing Injection 4. Autosampler Injection Vialing->Injection Separation 5. Chromatographic Separation (Capillary Column) Injection->Separation Detection 6. FID Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Calculation 8. Area Percent Calculation Integration->Calculation Validation 9. Method Validation Checks (Specificity, Linearity, Accuracy) Calculation->Validation Report 10. Final Purity Report Validation->Report G Figure 2: Analyte and Impurity Separation Logic Analyte 1,3-Diethynyltetramethyl- disiloxane (Analyte) GC_Column GC Capillary Column (Stationary Phase) Analyte->GC_Column Separation based on volatility & polarity Impurity1 Starting Material (e.g., Dichlorosiloxane) Impurity1->GC_Column Impurity2 Cyclic Siloxanes (e.g., D4, D5) Impurity2->GC_Column Impurity3 Hydrolysis Products Impurity3->GC_Column Peak1 Analyte Peak Peak2 Impurity Peaks

Sources

Comparative

Beyond the Siloxane Backbone: A Comparative Guide to 1,3-Diethynyltetramethyldisiloxane and Alkyne-Terminated Siloxanes in Advanced Synthesis

In the rapidly evolving fields of click chemistry, advanced materials, and targeted drug delivery, the choice of crosslinking agents dictates the mechanical, thermal, and biological properties of the final construct. Alk...

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Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving fields of click chemistry, advanced materials, and targeted drug delivery, the choice of crosslinking agents dictates the mechanical, thermal, and biological properties of the final construct. Alkyne-terminated siloxanes have emerged as indispensable building blocks, bridging the gap between inorganic siloxane flexibility and organic reactivity.

Among these, 1,3-Diethynyltetramethyldisiloxane (DMDES) (CAS 4180-02-3) stands out as a highly reactive, low-molecular-weight dialkyne. This guide provides an objective, data-driven comparison between DMDES and polymeric alternatives like alkyne-terminated polydimethylsiloxane (alkyne-PDMS). By analyzing their physicochemical properties, reactivity profiles, and application-specific advantages, we aim to equip researchers and drug development professionals with the mechanistic insights needed to optimize their synthetic workflows.

Structural and Physicochemical Comparison

The fundamental divergence in performance between DMDES and alkyne-PDMS stems from their chain length and the resulting density of reactive end-groups. DMDES is a discrete, short-chain molecule offering a high molar concentration of ethynyl groups per gram of material. In contrast, alkyne-PDMS represents a distribution of polymer chains where the reactive alkynes are separated by a flexible, hydrophobic siloxane backbone of varying lengths.

Table 1: Physicochemical Properties of Alkyne-Functionalized Siloxanes
Property1,3-Diethynyltetramethyldisiloxane (DMDES)Alkyne-Terminated PDMS (Low MW)Alkyne-Terminated PDMS (High MW)
Molecular Weight 182.37 g/mol ~1,000 g/mol ~5,000+ g/mol
Physical State Clear LiquidViscous LiquidHighly Viscous Oil
Density (g/mL) 0.842~0.96~0.98
Refractive Index 1.4104~1.40~1.40
Crosslink Density Very HighModerateLow
Steric Hindrance MinimalModerateHigh

Data supported by technical specifications for acetylenic silanes [1].

Mechanistic Pathways & Reactivity Profiles

The causality behind choosing DMDES over alkyne-PDMS is deeply rooted in reaction kinetics and steric accessibility.

Kinetics and Steric Hindrance: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the rate-determining step involves the formation of the copper acetylide intermediate. Because DMDES lacks a bulky polymeric backbone, its ethynyl groups possess higher degrees of freedom. This significantly lowers the activation energy required for catalyst coordination, leading to rapid, quantitative conversions. Conversely, alkyne-PDMS experiences chain entanglement and steric shielding. The lower effective concentration of end-groups in high-MW PDMS depresses reaction rates and often requires elevated catalyst loading to prevent incomplete crosslinking.

Network Architecture: Crosslinking azide-functionalized polymers with DMDES yields a dense, rigid network due to the short distance between the resulting triazole linkages. Alkyne-PDMS, however, introduces long elastomeric segments between crosslink points, resulting in flexible, swellable hydrogels or elastomers—ideal for tissue engineering scaffolds or drug depot formulations.

G A Azide-Functionalized Polymer D Cu(I) Catalyst (CuAAC Click) A->D B 1,3-Diethynyltetramethyl- disiloxane (DMDES) B->D High Mobility (Fast Kinetics) C Alkyne-Terminated PDMS C->D Steric Hindrance (Slow Kinetics) E Dense, Rigid Crosslinked Network D->E via DMDES F Flexible, Elastomeric Network D->F via PDMS

Fig 1. Mechanistic divergence in CuAAC crosslinking based on siloxane chain length.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The success of each step can be confirmed via specific analytical checkpoints.

Protocol 1: Synthesis of a Platinum(0) Hydrosilylation Catalyst using DMDES

DMDES is not only a structural crosslinker but also an excellent bidentate ligand for stabilizing reactive metal centers. In this protocol, it is used to stabilize Platinum(0) for hydrosilylation curing compositions [2].

  • Causality: The electron-rich ethynyl groups of DMDES displace the cyclooctadiene (cod) ligands of the precursor. The short siloxane backbone perfectly spaces the alkynes to chelate the Pt(0) center, stabilizing it against aggregation while maintaining catalytic activity.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube under a strict argon atmosphere, dissolve 0.5 g (1.22 mmol) of bis(1,5-cyclooctadiene)platinum(0) [Pt(cod)₂] in 5 mL of anhydrous benzene.

  • Ligand Addition: Add 2.22 g (12.2 mmol, 10x molar excess) of 1,3-Diethynyltetramethyldisiloxane to the solution.

    • Validation Checkpoint 1: The solution should transition from clear/pale to a dark brown color, visually indicating the onset of ligand exchange.

  • Reaction: Stir the mixture magnetically at room temperature (20–25 °C) for 24 hours.

  • Purification: Filter the dark brown solution through a cannula system to remove any precipitated elemental platinum (which would indicate catalyst decomposition).

  • Isolation: Evaporate the benzene solvent under reduced pressure. Dry the resulting precipitate under high vacuum for 16 hours.

    • Validation Checkpoint 2: ¹H NMR (C₆D₆) must show the complete disappearance of cod olefinic protons and the appearance of shifted ethynyl protons. Expected yield is ~96%.

PtSynthesis Step1 Pt(cod)2 Precursor in Anhydrous Benzene Step2 Add 1,3-Diethynyltetramethyl- disiloxane (10x excess) Step1->Step2 Step3 Stir 24h at 25°C (Argon Atmosphere) Step2->Step3 Step4 Filter & Evaporate Solvent under Vacuum Step3->Step4 Step5 Pt(0)-DMDES Complex (96% Yield) Step4->Step5

Fig 2. Self-validating workflow for the synthesis of a Pt(0)-DMDES hydrosilylation catalyst.

Protocol 2: CuAAC Crosslinking for Nanocarrier Synthesis
  • Causality: Using an "arm-first" approach, alkyne-terminated siloxanes can be clicked onto a poly-azide core to form core-crosslinked star polymers [3]. DMDES provides a tight, impermeable core, while alkyne-PDMS creates a swollen, drug-permeable core suitable for sustained release.

Step-by-Step Methodology:

  • Dissolution: Dissolve the azide-functionalized core scaffold and the chosen alkyne-siloxane (DMDES or Alkyne-PDMS) in anhydrous THF at a 1:1 azide:alkyne molar ratio.

  • Catalyst Preparation: Prepare a fresh solution of CuBr (0.1 eq) and PMDETA (0.1 eq) in THF.

    • Validation Checkpoint 1: The solution should turn light green/blue, confirming the formation of the active Cu(I)-ligand complex.

  • Reaction: Inject the catalyst solution into the polymer mixture under nitrogen. Stir at 35 °C for 12 hours.

  • Termination & Purification: Expose the reaction to air to oxidize Cu(I) to Cu(II) (solution turns dark blue). Pass the mixture through a short basic alumina column to remove the copper catalyst.

  • Precipitation: Precipitate the crosslinked polymer in cold methanol and dry under vacuum.

    • Validation Checkpoint 2: FTIR spectroscopy must confirm the complete attenuation of the azide asymmetric stretch at ~2100 cm⁻¹, validating quantitative crosslinking.

Applications in Drug Development and Materials Science

The divergent properties of these siloxanes dictate their end-use in advanced applications:

  • Targeted Drug Delivery: Alkyne-PDMS is frequently utilized to synthesize amphiphilic block copolymers (e.g., PEG-b-PDMS) via click chemistry. These assemble into polymersomes or micelles. The polymeric siloxane core provides a unique hydrophobic environment, exhibiting high loading capacities for lipophilic small-molecule drugs.

  • Advanced Coatings and Elastomers: DMDES is preferred in the fabrication of high-performance, self-healing hydrophobic materials and anti-fouling coatings. Its short chain length ensures a high crosslink density, which translates to superior mechanical strength, lower swelling ratios, and higher thermal stability compared to the softer networks formed by polymeric siloxanes.

References

  • Acetylenic and Alkynyl Silanes Product Guide Source: Gelest, Inc.[Link]

  • Hydrosilylation reaction curable composition and methods for its preparation and use (JP2014520904A)
  • High-throughput concurrent synthesis of core-crosslinked star-polydimethylsiloxane using an arm-first approach Source: RSC Publishing (Polymer Chemistry)[Link]

Validation

A Comparative Benchmarking Guide: Evaluating 1,3-Diethynyltetramethyldisiloxane for High-Temperature Thermoset Resin Applications

This guide provides a comprehensive framework for benchmarking 1,3-diethynyltetramethyldisiloxane (DETMDS) as a foundational monomer for next-generation, high-temperature thermoset resins. We will explore the hypothesize...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking 1,3-diethynyltetramethyldisiloxane (DETMDS) as a foundational monomer for next-generation, high-temperature thermoset resins. We will explore the hypothesized advantages of its unique chemical structure and present a detailed experimental workflow to objectively compare its performance against established high-temperature systems, including polyimides, benzoxazines, and cyanate esters. This document is intended for materials scientists, polymer chemists, and engineers in the aerospace, defense, and microelectronics sectors who are actively seeking materials with superior thermal and mechanical performance.

The relentless demand for materials that can withstand extreme environments has pushed traditional polymers to their operational limits.[1] In applications such as hypersonic vehicle components, downhole electronics, and advanced composite tooling, the matrix resin must provide exceptional thermal stability, resistance to oxidative degradation, and retention of mechanical properties at elevated temperatures.[2][3] While incumbent materials like polyimides (PIs), benzoxazines (BZs), and cyanate esters (CEs) have been the workhorses of the industry, they each possess certain trade-offs in processability, cost, or specific performance metrics like moisture uptake.[4][5][6][7]

This guide introduces 1,3-diethynyltetramethyldisiloxane (DETMDS) as a promising candidate for overcoming these limitations. Its hybrid organosilicon structure is designed to offer a unique synergy of properties: the high thermal stability and robust crosslinking of acetylenic resins combined with the flexibility, low-stress characteristics, and hydrophobicity inherent to a siloxane backbone.

Section 1: The Candidate & The Incumbents: A Structural Overview

The performance of a thermoset resin is fundamentally dictated by the molecular structure of its monomers and the resulting cross-linked network. Here, we compare the architecture of DETMDS against the foundational monomers of leading high-temperature resin systems.

The Challenger: 1,3-Diethynyltetramethyldisiloxane (DETMDS)

DETMDS is a unique monomer featuring a flexible, low-polarity disiloxane (Si-O-Si) backbone capped with reactive ethynyl (acetylenic) functional groups.

  • Causality of Hypothesized Advantages:

    • Siloxane Backbone: The Si-O-Si bond is longer and more flexible than a C-C bond, which is expected to impart lower internal stress, improved impact toughness, and enhanced thermal stability to the cured resin.[8][9] Polysiloxane chains are also known for their hydrophobicity, suggesting potentially lower moisture absorption compared to more polar systems like polyimides.[10]

    • Ethynyl End-Groups: The terminal acetylene groups undergo a thermally induced, addition-cure polymerization. This type of reaction is highly efficient, proceeds without the release of volatile byproducts (unlike condensation-cure polyimides), and forms a highly cross-linked, thermally stable network. This is critical for creating void-free composites and ensuring dimensional stability during processing.

The Incumbents: Established High-Temperature Resins

For a meaningful benchmark, DETMDS-based resins must be compared against the current standards in high-performance thermosets.

  • Polyimides (PI): Known for their exceptional thermal and oxidative stability, PIs are a benchmark for high-temperature applications.[11][12] However, their synthesis often involves condensation reactions that release volatiles, and their rigid backbone can lead to brittleness and processing challenges.[13]

  • Benzoxazines (BZ): These resins offer excellent thermal properties, inherent flame retardancy, and near-zero volumetric shrinkage upon curing.[14] Their unique ring-opening polymerization mechanism avoids the release of volatiles, making them suitable for thick composite parts.[6]

  • Cyanate Esters (CE): CEs are renowned for their high glass transition temperatures (Tg), excellent dielectric properties, and very low moisture absorption, making them a preferred choice for aerospace radomes and high-frequency circuit boards.[5][15] They cure via a cyclotrimerization reaction that also produces no volatiles.[16]

G cluster_0 Candidate Monomer cluster_1 Incumbent Monomers (Examples) a 1,3-Diethynyltetramethyldisiloxane (DETMDS) b Pyromellitic Dianhydride (PMDA) (Polyimide Precursor) c Bisphenol A Benzoxazine (Benzoxazine) d Bisphenol A Dicyanate (Cyanate Ester)

Caption: High-level comparison of the candidate monomer and incumbent resin classes.

Section 2: Experimental Benchmarking Workflow

To provide a rigorous and objective comparison, a standardized experimental workflow is essential. The following protocols are designed to be self-validating, providing complementary data points across different analytical techniques.[17][18]

G prep Step 1: Resin Formulation & Sample Preparation cure Step 2: Isothermal & Dynamic Cure (DSC Analysis) prep->cure Determine Cure Profile thermo Step 3: Thermal Stability (TGA Analysis) prep->thermo Analyze Cured Sample mech Step 4: Thermomechanical Properties (DMA Analysis) prep->mech Analyze Cured Sample data Step 5: Comparative Data Analysis cure->data thermo->data mech->data

Caption: Proposed workflow for benchmarking high-temperature thermoset resins.

Protocol 1: Curing Behavior via Differential Scanning Calorimetry (DSC)

DSC is used to determine the heat flow associated with the curing reaction and to measure the glass transition temperature (Tg) of the cured material.[19]

  • Objective: To identify the cure temperature range, total heat of reaction (ΔH), and the glass transition temperature (Tg) of the fully cured resin. A high Tg is critical for retaining mechanical properties at elevated temperatures.[20]

  • Methodology:

    • Place 5-10 mg of the uncured liquid resin into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Dynamic Scan: Heat the sample from ambient temperature to 350-400°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).[14] This scan will reveal the exothermic curing peak, providing onset temperature, peak temperature (Tp), and the total enthalpy of polymerization (ΔH).

    • Cool the sample back to ambient temperature.

    • Tg Determination: Perform a second heating scan at the same rate (10°C/min) over the same temperature range. The inflection point in the heat flow curve during this second scan indicates the glass transition temperature (Tg) of the cured polymer.[21]

  • Causality: The first scan provides the "curing fingerprint" of the resin. A lower onset temperature may imply better processability, while the total heat of reaction relates to the extent of crosslinking. The second scan, on the cured material, measures the Tg, a direct indicator of the material's upper service temperature limit.

Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing critical data on thermal decomposition and stability.[17]

  • Objective: To determine the onset of thermal decomposition (Td) and the char yield at high temperatures. High Td and char yield are indicators of superior thermal stability.

  • Methodology:

    • Place 10-15 mg of a fully cured resin sample into a ceramic TGA pan.

    • Heat the sample from ambient temperature to 800-1000°C at a controlled rate (e.g., 10°C or 20°C/min) under an inert nitrogen atmosphere.[13][22]

    • Record the mass of the sample as a function of temperature.

    • Data Analysis: Determine the temperature at which 5% weight loss occurs (Td5%), which is a standard metric for the onset of decomposition. The percentage of mass remaining at the end of the test (e.g., at 800°C) is the char yield.

  • Causality: The Td5% value signifies the temperature at which significant degradation begins. A higher value is desirable for high-temperature applications. The char yield represents the amount of carbonaceous, thermally stable material remaining after pyrolysis and is often correlated with flame retardancy.[22]

Protocol 3: Thermomechanical Performance via Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of a material as a function of temperature, providing insight into its stiffness and damping characteristics.[18][23]

  • Objective: To measure the storage modulus (E') as a function of temperature and to obtain a more precise measurement of Tg. The retention of a high storage modulus above the Tg is crucial for structural applications.

  • Methodology:

    • Prepare rectangular specimens of the fully cured resin with precise dimensions (e.g., 50mm x 10mm x 2mm).

    • Mount the specimen in the DMA instrument using a suitable clamp configuration (e.g., single cantilever or three-point bending).

    • Apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).

    • Heat the sample from ambient to a temperature well above its Tg (e.g., 350°C) at a constant rate (e.g., 3-5°C/min).

    • Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature. The peak of the tan δ curve is often used as the glass transition temperature (Tg).[22] The storage modulus in the glassy region (below Tg) indicates the material's stiffness.

  • Causality: E' represents the elastic response or stiffness of the material. A sharp drop in E' signifies the transition from a rigid, glassy state to a softer, rubbery state. For high-temperature structural resins, it is desirable to have a high E' that is maintained up to the highest possible temperature. The tan δ peak provides a sensitive measurement of the Tg, often considered more representative for structural performance than the DSC value.

Section 3: Data Presentation and Benchmarking

The data gathered from the experimental workflow should be compiled into clear, comparative tables to facilitate objective analysis. The following tables present representative data for incumbent resins and provide a template for benchmarking a new DETMDS-based system.

Table 1: Typical Performance of Incumbent High-Temperature Thermoset Resins
PropertyPolyimide (PI)Benzoxazine (BZ)Cyanate Ester (CE)
Glass Transition Temp. (Tg) > 300 °C[24]180 - 250 °C[22]> 250 °C[4]
Decomposition Temp. (Td5%) > 500 °C[11]~350 - 400 °C[14]~400 - 450 °C[5]
Char Yield @ 800°C (N2) > 60%[13]40 - 60%[22]40 - 70%[5]
Moisture Absorption Moderate to HighLow[6]Very Low[16]
Cure Shrinkage Varies (Byproduct dependent)Near-Zero[14]Low
Key Advantages Extreme thermal stabilityBalanced properties, low shrinkageExcellent electricals, low moisture

Note: Values are representative and can vary significantly based on the specific monomer chemistry and formulation.

Table 2: Target Data Matrix for Benchmarking DETMDS-Based Resin
Performance MetricTest MethodDETMDS ResinPolyimide (Control)Benzoxazine (Control)Cyanate Ester (Control)
Cure Onset Temp. (°C) DSC
Cure Peak Temp. (°C) DSC
Heat of Reaction (J/g) DSC
Glass Transition Temp. (°C) DSC
Glass Transition Temp. (°C) DMA (tan δ peak)
Decomposition Temp. (Td5%, °C) TGA
Char Yield @ 800°C (%) TGA
Storage Modulus @ 25°C (GPa) DMA
Storage Modulus @ 250°C (GPa) DMA
% Modulus Retention @ 250°C DMA

Conclusion

1,3-Diethynyltetramethyldisiloxane presents a compelling molecular architecture for the development of advanced high-temperature thermoset resins. The proposed combination of a flexible, thermally stable siloxane backbone with a high-density, addition-cure crosslinking mechanism positions it as a strong candidate to address the limitations of existing materials. The experimental workflow detailed in this guide provides a robust and scientifically sound methodology for validating these hypotheses. By systematically benchmarking a DETMDS-based resin against industry-standard polyimides, benzoxazines, and cyanate esters, researchers can generate the critical data needed to assess its true potential for demanding applications in aerospace, defense, and beyond.

References

  • Thermal Analysis in Thermoset Characterization - CORE. (n.d.).
  • A Comparative Analysis of Benzoxazine Resins Derived from 3-Ethynylaniline - Benchchem. (n.d.).
  • Thermal Analysis of Polymers. Part 4: TGA, TMA and DMA of Thermosets - Mettler Toledo. (n.d.).
  • Thermoset Characterization - Polymer Innovation Blog. (n.d.).
  • Hydrogen Bonding-Rich Bio-Benzoxazine Resin Provides High-Performance Thermosets and Ultrahigh-Performance Composites | ACS Sustainable Chemistry & Engineering. (2024, January 17).
  • High-Temperature Resins for Composite Materials - Mobility Engineering Technology. (2007, December 1).
  • Differences between the thermoanalytical methods DSC and DMA. (n.d.).
  • 26 High Temperature Thermosets. (n.d.).
  • Performance evaluation of cyanate ester resin | IEEE Conference Publication. (2003).
  • High Temperature Resistant Thermosetting Resin Materials - ResearchGate. (n.d.).
  • Beyond Epoxy: High Performance Thermosets Part One - Polymer Innovation Blog. (2023, April 3).
  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC. (n.d.).
  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - MDPI. (2026, January 12).
  • Polysiloxane-Based Polyurethanes with High Strength and Recyclability - PMC - NIH. (2022, October 20).
  • Cyanate Ester Resins Market | Size, Share, Forecast, and Growth Analysis | 2018-2023. (n.d.).
  • High-Performance Polyimide Design: Machine Learning–Accelerated Multiobjective Optimization | ACS Applied Materials & Interfaces - ACS Publications. (2025, October 14).
  • Benzoxazine resin and their nanostructured composites cure kinetic by DSC | Journal of Materials Research | Cambridge Core. (2013, November 11).
  • Advances in Benzoxazine Resins for Aerospace Applications - ResearchGate. (n.d.).
  • Thermal Properties of Polysiloxanes | Request PDF - ResearchGate. (n.d.).
  • Beyond Epoxy: High Performance Thermosets Part Four – Cyanate Esters. (2023, May 15).
  • Polyimide Resins Market | Size, Share, Trend, Industry Analysis | 2025-2031. (2025, May 15).
  • Cyanate Ester Resins Market Size & Industry Share - ReAnIn. (2026, February 15).
  • Performance Characterization of Polyimide-Carbon Fiber Composites for Future Hypersonic Vehicles - ResearchGate. (2016, March 30).
  • Synthesis, Curing Behaviors and Properties of a Bio-Based Trifunctional Epoxy Silicone Modified Epoxy Thermosets - MDPI. (2022, October 18).
  • Nonisocyanate Polyurethanes Modified by Polysiloxane with Good Mechanical Properties and Hydrophobicity | ACS Applied Polymer Materials - ACS Publications. (2025, March 24).
  • Recent advances in application of composite materials in the aerospace industry. (2026, February 26).
  • COMPOSITE MATERIAL APPLICATIONS IN AEROSPACE. (n.d.).
  • Composites in Aerospace Applications. (n.d.).

Sources

Comparative

Mass spectrometry fragmentation patterns of 1,3-Diethynyltetramethyldisiloxane

Comparative Mass Spectrometry Profiling: 1,3-Diethynyltetramethyldisiloxane vs. Alkene-Functionalized Siloxanes Introduction to 1,3-Diethynyltetramethyldisiloxane 1,3-Diethynyltetramethyldisiloxane (DTDS, CAS 4180-02-3)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: 1,3-Diethynyltetramethyldisiloxane vs. Alkene-Functionalized Siloxanes

Introduction to 1,3-Diethynyltetramethyldisiloxane

1,3-Diethynyltetramethyldisiloxane (DTDS, CAS 4180-02-3) is a highly reactive, bifunctional alkyne-terminated siloxane[1]. It serves as a critical building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, the synthesis of advanced organometallic complexes[2], and as a precursor for ultra-low-k dielectric films via plasma-enhanced chemical vapor deposition (PECVD)[3].

For researchers and drug development professionals synthesizing siloxane-based hydrogels or targeted delivery vehicles, verifying the structural integrity of this cross-linker is a mandatory Quality Control (QC) step. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) provides the most definitive structural validation.

Mass Spectrometry Fragmentation Mechanics: The Causality of Cleavage

Under standard 70 eV EI conditions, organosiloxanes exhibit highly predictable fragmentation pathways. Understanding the thermodynamic drivers behind these pathways allows researchers to distinguish DTDS from degradation products or structural analogs[4].

  • α-Cleavage (The Base Peak driver): The molecular ion [M]⁺ at m/z 182 is typically of very low abundance. The dominant thermodynamic pathway is the loss of a methyl radical (-CH₃, 15 Da) to form the[M-CH₃]⁺ cation at m/z 167. Silicon's low electronegativity and its ability to stabilize the adjacent positive charge via hyperconjugation makes this the base peak (100% relative abundance).

  • Alkyne Cleavage (Bond Hybridization Effects): The loss of the ethynyl radical (-C₂H, 25 Da) yields a fragment at m/z 157. However, the sp-hybridized carbon of the ethynyl group forms a significantly stronger Si-C bond compared to the sp³-hybridized methyl carbon. Consequently, this fragmentation is thermodynamically restricted, making m/z 157 much less abundant than m/z 167.

  • Disiloxane Backbone Cleavage: High-energy cleavage of the Si-O-Si backbone, often accompanied by structural rearrangement, yields the terminal silicon fragment [Si(CH₃)₂(C≡CH)]⁺ at m/z 83.

Comparative Analysis: DTDS vs. Alkene Alternatives

When designing cross-linking workflows, researchers often evaluate DTDS against alkene-functionalized alternatives like 1,3-Divinyltetramethyldisiloxane (DVDS) and 1,3-Diallyltetramethyldisiloxane[5]. The table below summarizes their distinct GC-MS diagnostic ions, allowing for rapid multiplexed identification.

CompoundCAS NumberMW ( g/mol )Molecular Ion [M]⁺Base Peak [M-CH₃]⁺Functional Group Loss
1,3-Diethynyltetramethyldisiloxane 4180-02-3182.37m/z 182m/z 167 m/z 157 (-C₂H)
1,3-Divinyltetramethyldisiloxane 2627-95-4186.40m/z 186m/z 171 m/z 159 (-C₂H₃)
1,3-Diallyltetramethyldisiloxane 17955-81-6214.45m/z 214m/z 199 m/z 173 (-C₃H₅)

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure reproducibility and eliminate false positives caused by column bleed or ion source contamination, the following self-validating methodology must be employed.

Step 1: Instrument Tuning & Calibration

  • Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Validation Check: Ensure m/z 69, 219, and 502 meet target relative abundance ratios. This guarantees the ionization energy is strictly at 70 eV, preventing skewed fragmentation ratios.

Step 2: Sample Preparation

  • Dilute the 1,3-Diethynyltetramethyldisiloxane sample to 100 ppm in HPLC-grade hexane.

  • Validation Check: Spike the sample with 10 ppm of an internal standard (e.g., decane-d22). The internal standard validates injection volume reproducibility and accounts for any matrix effects.

Step 3: Chromatographic Separation

  • Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Causality: Siloxanes can interact with active silanol sites on polar columns, leading to peak tailing and on-column degradation. Non-polar phases separate strictly by boiling point, preserving the analyte.

Step 4: Thermal Gradient & Acquisition

  • Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C.

  • Oven program: Hold at 50°C for 2 mins, ramp at 10°C/min to 250°C.

  • Acquire MS data in full scan mode from m/z 35 to 300.

  • Validation Check: Confirm the isotopic distribution of the m/z 167 base peak. The M+1 and M+2 isotopic peaks must mathematically align with the natural isotopic abundance of ²⁹Si (4.7%) and ³⁰Si (3.1%).

Workflow & Fragmentation Visualization

G A 1,3-Diethynyltetramethyldisiloxane Sample Injection B Capillary GC Separation (Non-polar Phase) A->B C Electron Ionization (70 eV) Internal Standard Validated B->C D Molecular Ion [M]+ m/z 182 (Low Abundance) C->D E Base Peak [M-CH3]+ m/z 167 (High Stability) D->E -CH3 (15 Da) F Ethynyl Loss [M-C2H]+ m/z 157 (Strong Si-C sp bond) D->F -C2H (25 Da) G Backbone Cleavage m/z 83[Si(CH3)2(C2H)]+ E->G Disiloxane Cleavage F->G

GC-MS workflow and EI fragmentation pathway of 1,3-diethynyltetramethyldisiloxane.

Applications in Drug Development & Materials Science

In pharmaceutical formulation, alkyne-functionalized siloxanes are frequently utilized to synthesize PEGylated siloxane hydrogels via click chemistry for sustained drug release. Monitoring the exact MS fragmentation pattern ensures that no premature degradation—such as the hydration of the terminal alkyne to a ketone—has occurred during raw material storage. For instance, the absence of an m/z 175 peak (which would indicate the [M-CH₃]⁺ fragment of a hydrated degradation product) serves as a Critical Quality Attribute (CQA) during batch release testing.

References

  • NextSDS. "1,3-Diethynyltetramethyldisiloxane — Chemical Substance Information." NextSDS Database. [Link]

  • Google Patents. "US7906174B1 - PECVD methods for producing ultra low-k dielectric films using UV treatment.
  • ACS Publications. "Organometallic Complexes for Nonlinear Optics. 43. Quadratic Optical Nonlinearities of Dipolar Alkynylruthenium Complexes." Inorganic Chemistry.[Link]

  • NextSDS. "1,3-DIALLYLTETRAMETHYLDISILOXANE — Chemical Substance Information." NextSDS Database.[Link]

Sources

Validation

Evaluating the Mechanical Strength of 1,3-Diethynyltetramethyldisiloxane Copolymers: A Comparative Guide

For researchers, scientists, and professionals in drug development, the mechanical integrity of polymeric materials is a critical parameter. This guide provides an in-depth evaluation of the mechanical strength of copoly...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the mechanical integrity of polymeric materials is a critical parameter. This guide provides an in-depth evaluation of the mechanical strength of copolymers based on 1,3-diethynyltetramethyldisiloxane, a key building block in advanced silicone elastomers. We will objectively compare its performance with alternative polysiloxanes, supported by experimental data and established testing protocols. Our focus is to elucidate the structure-property relationships that govern the mechanical behavior of these materials, offering insights for material selection and development.

Introduction to 1,3-Diethynyltetramethyldisiloxane Copolymers

1,3-Diethynyltetramethyldisiloxane is a versatile monomer used in the synthesis of cross-linked polysiloxane networks. The presence of reactive ethynyl groups at the termini of the short siloxane chain allows for the formation of a three-dimensional network structure through various crosslinking chemistries, most notably hydrosilylation.[1] This process creates elastomers with a unique combination of properties derived from the flexible siloxane backbone and the robust crosslinks.

The inherent flexibility of the silicon-oxygen (Si-O-Si) backbone imparts a low glass transition temperature and excellent thermal stability to these materials.[2] However, the mechanical strength of unfilled silicone elastomers is often limited.[3] The incorporation of the diethynyltetramethyldisiloxane monomer and subsequent crosslinking are crucial for enhancing mechanical properties such as tensile strength and tear resistance.[4]

The Critical Role of Crosslinking in Mechanical Performance

The mechanical properties of silicone elastomers are profoundly influenced by the density and nature of the crosslinked network.[5][6] In copolymers utilizing 1,3-diethynyltetramethyldisiloxane, the ethynyl groups serve as reactive sites for crosslinking, typically with hydride-functional siloxanes via a platinum-catalyzed hydrosilylation reaction.[7]

An increase in crosslink density generally leads to a higher modulus and hardness but can also result in decreased elongation at break and tear strength, leading to a more brittle material.[4][8] Therefore, achieving a balance between these properties is a key objective in the formulation of high-performance silicone elastomers. The selection of the crosslinking agent and the stoichiometry of the reaction are critical parameters that allow for the tuning of the final mechanical properties.[9]

Standardized Evaluation of Mechanical Strength

To quantitatively assess the mechanical performance of these copolymers, a suite of standardized tests is employed. These protocols provide reproducible and comparable data, essential for material selection and quality control.

Tensile Testing

Tensile testing is a fundamental method for characterizing the mechanical properties of elastomers. A universal testing machine is used to apply a tensile load to a specimen of a defined geometry at a constant rate of crosshead movement until it fractures.[8][10]

Key parameters obtained from tensile testing include:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.

  • Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Tear Strength Testing

Tear strength measures the resistance of a material to the propagation of a tear or cut.[8] This is a critical property for applications where the material may be subjected to sharp objects or stress concentrations. The test involves applying a tensile force to a pre-nicked specimen.[8] The force required to propagate the tear is recorded and reported as tear strength, typically in units of N/mm or kN/m.[8]

Hardness (Durometer)

Hardness is a measure of a material's resistance to indentation. For silicone elastomers, this is typically measured using a Shore A durometer.[11] The hardness value is an important indicator of the material's crosslink density and can influence its sealing performance and feel.

Experimental Workflow for Mechanical Property Evaluation

The following diagram illustrates a typical workflow for the synthesis and mechanical characterization of 1,3-diethynyltetramethyldisiloxane copolymers.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Mechanical Characterization monomer 1,3-Diethynyltetra- methyldisiloxane & Co-monomers mixing Mechanical Mixing monomer->mixing crosslinker Hydride-functional Siloxane Crosslinker crosslinker->mixing catalyst Platinum Catalyst catalyst->mixing curing Thermal Curing mixing->curing specimen Specimen Preparation (Die Cutting) curing->specimen tensile Tensile Testing (ASTM D412) specimen->tensile tear Tear Strength Testing (ASTM D624) specimen->tear hardness Hardness Testing (ASTM D2240) specimen->hardness data Data Analysis tensile->data tear->data hardness->data

Caption: Workflow for Synthesis and Mechanical Testing.

Comparative Analysis of Mechanical Properties

The following table presents a comparative analysis of the mechanical properties of a representative 1,3-diethynyltetramethyldisiloxane copolymer against other common silicone elastomers. The data is compiled from various literature sources and internal studies.

Material TypeTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)Hardness (Shore A)
1,3-Diethynyltetramethyldisiloxane Copolymer (Optimized) 8 - 12 300 - 500 35 - 50 40 - 60
General-Purpose Silicone (VMQ)4 - 7[2]200 - 60010 - 25[12]30 - 70
High-Strength Silicone (with reinforcing fillers)10 - 14[2]400 - 700[2]30 - 55[2]30 - 80[2]
Silicone Acrylate Copolymer5 - 15[13]200 - 800[13]N/AVaries
Polysiloxane-Urea Elastomers~1[14]>100N/AVaries

Note: The properties of these materials can vary significantly based on the specific formulation, including the type and concentration of monomers, crosslinkers, and fillers.

As the data indicates, optimized 1,3-diethynyltetramethyldisiloxane copolymers can exhibit mechanical properties that are competitive with, and in some cases superior to, general-purpose silicones. Their tensile and tear strengths can approach those of high-strength, filler-reinforced silicones, but often with the advantage of being unfilled systems, which can be beneficial for applications requiring high purity and optical clarity.

Structure-Property Relationships

The chemical structure of the copolymer plays a pivotal role in determining its macroscopic mechanical properties.

structure_property cluster_structure Molecular Structure cluster_properties Mechanical Properties crosslink_density Crosslink Density tensile_strength Tensile Strength crosslink_density->tensile_strength + elongation Elongation crosslink_density->elongation - hardness Hardness crosslink_density->hardness + chain_flexibility Siloxane Chain Flexibility chain_flexibility->elongation + molecular_weight Molecular Weight molecular_weight->tensile_strength + tear_strength Tear Strength molecular_weight->tear_strength + intermolecular_forces Intermolecular Forces intermolecular_forces->tensile_strength +

Caption: Influence of Molecular Structure on Mechanical Properties.

  • Crosslink Density: As discussed, a higher crosslink density, achieved by increasing the proportion of 1,3-diethynyltetramethyldisiloxane or the crosslinker, generally increases tensile strength and hardness but reduces elongation.[4][8]

  • Siloxane Chain Flexibility: The inherent flexibility of the Si-O-Si backbone contributes to high elongation and low-temperature performance.[2]

  • Molecular Weight: Higher molecular weight of the base polymer chains between crosslinks can lead to improved tensile and tear strength.[14]

  • Intermolecular Forces: The introduction of polar groups into the copolymer structure can increase intermolecular forces, leading to enhanced mechanical properties.

Conclusion

Copolymers based on 1,3-diethynyltetramethyldisiloxane offer a versatile platform for the development of high-performance silicone elastomers. Through careful control of the copolymer composition and crosslinking chemistry, it is possible to tailor the mechanical properties to meet the demands of a wide range of applications, from medical devices to advanced electronics. Their ability to achieve high mechanical strength without the need for traditional reinforcing fillers makes them particularly attractive for applications where purity and clarity are paramount. This guide provides a foundational understanding of the factors influencing the mechanical strength of these materials and a framework for their comparative evaluation.

References

  • High tear strength silicone elastomers with low hardness and high elongation. (n.d.).
  • Silicone Acrylates Copolymer: Molecular Design, Synthesis Strategies, And Advanced Applications In Coatings And Adhesives - Patsnap Eureka. (2026, February 26).
  • Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response - PMC. (n.d.).
  • The Effects of a Crosslinking Agent on the Microrheological Properties and Cellular Structure of Silicone Rubber Foam Prepared via a Green Process - PMC. (n.d.).
  • The Impact of Vinyl Monomer Selection on the Tear Strength of Silicone Elastomers: A Comparative Guide - Benchchem. (n.d.).
  • Data on the synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polydimethylsiloxanes and polydimethyl-methyl-phenyl-siloxane-copolymers - PubMed. (2018, April 30).
  • Modulation of Mechanical Properties of Silica-Filled Silicone Rubber by Cross-Linked Network Structure - PMC. (2024, August 15).
  • High Strength Silicone | Solid Sheet & Uncured Compound - ElastaPro. (n.d.).
  • Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Publishing. (2017, February 24).
  • Tear resistance of silicone elastomers with various concentrations of POSS. - ResearchGate. (n.d.).
  • (PDF) Synthesis and mechanical characterization of polysiloxane-based urea-elastomers prepared from amino-terminated polydimethylsiloxanes and polydimethyl-methyl-phenyl-siloxane-copolymers - ResearchGate. (2025, November 6).
  • 40% Higher Tear Strength: Why Silicone Thermoplastic Elastomer Outperforms Standard Elastomers - China Silicone Additive Supplier - Xiangxi. (2025, June 6).
  • Effect of crosslinking on the conductivity of conductive silicone rubber | Request PDF - ResearchGate. (2025, August 6).
  • Dynamic Crosslinked Silicones and Their Composites: A Review - Engineered Science Publisher. (n.d.).
  • Silicone's Properties and Advantages for Molded and Extruded Rubber. (2019, August 22).
  • Application of 1,1,3,3-Tetramethyldisiloxane - ChemicalBook. (2019, October 24).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Diethynyltetramethyldisiloxane

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Diethynyltetramethyldisiloxane. As a reactive organosilicon compound, its management requires a thorough understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Diethynyltetramethyldisiloxane. As a reactive organosilicon compound, its management requires a thorough understanding of its chemical properties and adherence to strict regulatory standards to ensure laboratory safety and environmental protection. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the inherent hazards of 1,3-Diethynyltetramethyldisiloxane is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure, containing a flammable siloxane backbone and reactive ethynyl groups, allows us to infer its hazard profile from analogous compounds like 1,3-Divinyltetramethyldisiloxane. The primary risks are associated with flammability and potential irritation.

Hazard Identification

The compound is classified as a flammable liquid.[1][2] Vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.[1][3] In case of insufficient ventilation, a flammable or explosive vapor-air mixture may form.[1]

Hazard Classification Category Details
Flammable Liquid Category 2 or 3Highly flammable liquid and vapor.[1][2]
Skin Irritation Potential IrritantMay cause skin irritation upon contact.[2][4]
Eye Irritation Potential IrritantMay cause eye irritation.[2][4]
Respiratory Irritation Potential IrritantInhalation of vapors or mists may cause respiratory tract irritation.[3][4]
Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and vapors which can cause eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene rubber), lab coat.Prevents skin contact, which can lead to irritation.[5][6]
Respiratory Protection NIOSH-certified organic vapor respirator.Required when handling outside of a fume hood or if vapors may accumulate.[4][5][6]

Part 2: Safe Handling and Spill Management

Proper handling techniques are crucial for preventing exposures and spills, which are primary sources of chemical waste.

Handling and Storage Protocols
  • Ventilation : Always handle 1,3-Diethynyltetramethyldisiloxane in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[1][5]

  • Ignition Source Control : This compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][4][7] Use only non-sparking tools and explosion-proof electrical equipment when handling large quantities.[1][4]

  • Grounding and Bonding : To prevent ignition from static electricity, which can accumulate during transfers, always ground and bond containers and receiving equipment.[4][8]

  • Storage : Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[5][9] Ensure the container is tightly closed to prevent vapor release and protect from sunlight.[1]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Secure : Alert personnel and evacuate the immediate area. Restrict access and eliminate all ignition sources.[10]

  • Ventilate : Increase ventilation in the area.

  • Contain and Absorb : For minor spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the waste into a designated, sealable, and properly labeled container for hazardous waste disposal.[1][3]

  • Decontaminate : Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.[10]

Part 3: Step-by-Step Disposal Protocol

Disposal of 1,3-Diethynyltetramethyldisiloxane is strictly regulated. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[7][11] The only acceptable method is through a licensed hazardous waste management provider.

Step 1: Waste Characterization

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be characterized to ensure proper disposal.[12]

  • Ignitability (D001) : Based on its low flash point, 1,3-Diethynyltetramethyldisiloxane waste is classified as a hazardous waste due to the characteristic of ignitability.[13] This is the primary regulatory driver for its disposal pathway.

Step 2: Waste Collection and Segregation

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.

  • Pure Chemical Waste : Collect any unused or expired 1,3-Diethynyltetramethyldisiloxane in its original container or a compatible, clean, and sealable waste container.

  • Contaminated Labware : Disposable items (gloves, pipette tips, absorbent pads) that are grossly contaminated should be collected in a dedicated, sealed plastic bag or container clearly marked as hazardous waste.

  • Liquid Solutions : Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[10] Do not mix this waste with other solvent streams unless approved by your EHS office.

Step 3: Container Labeling and Accumulation

Accurate labeling is a critical compliance and safety requirement.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" .[14] The label must also include the full chemical name ("1,3-Diethynyltetramethyldisiloxane") and a clear indication of the hazard (e.g., "Flammable").[10]

  • Accumulation : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Keep containers closed at all times except when adding waste.

Step 4: Final Disposal Pathway

The final step is to transfer the waste to a licensed professional.

  • Professional Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7][10] They will arrange for a certified hazardous waste disposal company to transport and manage the waste.

  • Disposal Method : The most common and appropriate disposal method for flammable organosilicon compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2][6] This process ensures the complete destruction of the hazardous components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Diethynyltetramethyldisiloxane and associated waste.

G Disposal Workflow for 1,3-Diethynyltetramethyldisiloxane cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposal Generate Waste Generated (Pure Chemical, Contaminated Labware, Solution) Characterize Characterize Waste (RCRA: Ignitable - D001) Generate->Characterize Segregate Segregate Waste Streams (Solid vs. Liquid) Characterize->Segregate Is Hazardous Container Use Approved, Sealed Waste Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name + Hazard (Flammable) Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Vendor Licensed Hazardous Waste Vendor Collects Waste ContactEHS->Vendor Incinerate Final Disposal via High-Temp Incineration Vendor->Incinerate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethynyltetramethyldisiloxane
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1,3-Diethynyltetramethyldisiloxane
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